molecular formula C10H12Cl2N4O2 B1672424 Guanabenz acetate CAS No. 23256-50-0

Guanabenz acetate

Katalognummer: B1672424
CAS-Nummer: 23256-50-0
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: MCSPBPXATWBACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Guanabenz is a central alpha 2-adrenoreceptor agonist. Its antihypertensive action appears to result from a decrease in sympathetic outflow from the brain to the peripheral circulatory system following stimulation of central alpha 2-adrenoreceptors. Peripherally it has a presynaptic alpha-receptor stimulant action and a guanethidinelike neuron-blocking action. There does not appear to be a physical dependence liability of the morphine type.
The affinity of guanabenz for the alpha2-adrenergic receptor is greater than that for the alpha1-adrenergic receptor. The central effects of the drug in the lower brain stem result in reduced peripheral sympathetic activity and a reduction in systolic and diastolic blood pressure. Following iv or oral administration of guanabenz in animals, an initial hypertensive response to the drug occurs and is caused by direct peripheral alpha2-adrenergic stimulated vasoconstriction;  however, oral guanabenz usually does not produce an initial increase in blood pressure in hypertensive patients. Guanabenz induced bradycardia appears to result principally from central alpha2-agonist effects, although a peripheral alpha2-agonist effect on the heart may also be involved. In animals, guanabenz induced bradycardia results from inhibition of sympathetic nervous system activity and activation of cholinergic nervous system activity. Although guanabenz is not a true adrenergic blocking agent, the drug produces some postganglionic alpha (similar to guanethidine) and beta-adrenergic blockade and decreases the response to peripheral sympathetic nerve stimulation in animals. Cardiac output, left ventricular ejection fraction, and left ventricular stroke volume remain unchanged during long term therapy with the drug.

CAS-Nummer

23256-50-0

Molekularformel

C10H12Cl2N4O2

Molekulargewicht

291.13 g/mol

IUPAC-Name

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)

InChI-Schlüssel

MCSPBPXATWBACD-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Isomerische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Kanonische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Aussehen

White to off-white solid powder.

Color/Form

White solid from acetonitrile
White to almost white powde

melting_point

227-229 °C (decomposition)

Andere CAS-Nummern

23256-50-0

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

5051-62-7 (Parent)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Solubility of 50 mg/ml in alcohol at 25 °C
In water, 11 mg/ml @ 25 °C

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,6 Dichlorobenzylideneaminoguanidine
2,6-Dichlorobenzylideneaminoguanidine
Acetate Wyeth-Ayerst, Guanabenz
Acetate, Guanabenz
BR 750
BR-750
BR750
Guanabenz
Guanabenz Acetate
Guanabenz Acetate Wyeth-Ayerst
Guanabenz Monoacetate
Monoacetate, Guanabenz
WY 8678
WY-8678
WY8678
Wyeth Ayerst of Guanabenz Acetate
Wyeth-Ayerst of Guanabenz Acetate
Wytensin

Herkunft des Produkts

United States

Beschreibung

Pharmacological Classification and Historical Context as an Antihypertensive Agent

Guanabenz (B1672423) acetate (B1210297) is pharmacologically classified as a centrally acting alpha-2 adrenergic receptor agonist. nih.govpatsnap.comdrugbank.com Its primary historical use has been in the management of hypertension (high blood pressure). patsnap.compatsnap.comdrugs.com The antihypertensive effect of guanabenz acetate is attributed to its ability to stimulate alpha-2 adrenergic receptors located in the brainstem, particularly in areas that regulate sympathetic nervous system activity. patsnap.comncats.io

Stimulation of these central alpha-2 receptors leads to a decrease in sympathetic outflow from the brain to the peripheral circulatory system. patsnap.comncats.io This reduction in sympathetic activity results in vasodilation (widening of blood vessels) and a decrease in heart rate, ultimately leading to a lowering of blood pressure. patsnap.com this compound was approved by the FDA in 1982 for the treatment of hypertension. nih.govncats.io Clinical trials demonstrated that oral administration of this compound effectively controlled blood pressure in hypertensive patients without significantly affecting glomerular filtration rate, renal blood flow, body fluid volume, or body weight. ncats.io

Evolution of Research Trajectories: From Primary Indication to Drug Repurposing Paradigms

While initially established as an antihypertensive agent, the research trajectory for this compound has significantly evolved. The concept of drug repurposing, which involves investigating existing approved drugs for new therapeutic indications, has driven much of the recent research into this compound. patsnap.comclinicaltrials.eu This shift is fueled by the potential advantages of repurposing, including known safety profiles and established manufacturing processes, which can accelerate the drug development timeline.

The exploration of this compound beyond hypertension is based on the identification of its effects on various cellular pathways and biological processes that are implicated in other diseases. Notably, research has highlighted its influence on the integrated stress response (ISR), particularly its ability to inhibit the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). nih.govjpatholtm.orgcancer.gov This mechanism, distinct from its alpha-2 adrenergic activity, is believed to underlie many of its newly investigated therapeutic potentials. plos.orgnih.gov

Overview of Emergent Research Areas for this compound

Emergent research areas for this compound are diverse and span several disease categories. These investigations are primarily in preclinical stages or early-phase clinical trials and are exploring the compound's potential based on its observed effects on cellular stress responses, inflammation, and other pathways.

Key emergent research areas include:

Neurodegenerative Diseases: Studies are investigating the potential of this compound in conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and Parkinson's disease. patsnap.comncats.iojpatholtm.orgnih.gov Its ability to modulate the unfolded protein response (UPR) and enhance the phosphorylation of eIF2α is of particular interest in these contexts, as dysregulation of these pathways is implicated in neurodegeneration. patsnap.comjpatholtm.orgnih.govmdpi.com Research suggests it may promote neuronal survival and protect myelin-producing cells. ncats.ionih.gov

Cancer: this compound is being explored for its potential antineoplastic activities. nih.gov Research indicates it can induce cell death in certain cancer cell lines, such as hepatocellular carcinoma cells, and may sensitize cancer cells to other treatments. jpatholtm.orgfrontiersin.orgnih.govnih.gov Its mechanism in cancer appears to involve the inhibition of GADD34, leading to increased phosphorylated eIF2α and activation of downstream pathways that can trigger apoptosis and autophagy in cancer cells. jpatholtm.orgnih.govnih.govkoreamed.org

Antiviral Activity: Some research suggests potential antiviral properties for this compound, possibly through mechanisms involving the inhibition of specific enzymes linked to antiviral immunity. wikipedia.org

Prion Diseases: Studies in animal models have indicated that this compound may have activity against prions, suggesting a potential therapeutic indication for prion-based diseases. plos.org This antiprion activity does not appear to involve its alpha-2 adrenergic receptor agonist function. plos.org

Other Conditions: Research is also exploring its effects in areas such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), bone metastasis in cancer patients, and even as an inhibitor of bacterial biofilms. clinicaltrials.euasm.orgresearchgate.net Its effects on ER stress and related pathways are central to many of these investigations. acs.orgplos.orgoup.comresearchgate.net

These emergent research areas highlight the evolving understanding of this compound's pharmacological profile and its potential applications beyond its traditional use as an antihypertensive.

Here is a summary of some research findings in a table format:

Research AreaKey FindingsRelevant Mechanism(s)Source(s)
Neurodegeneration (e.g., ALS, MS, Parkinson's) Protective effects in models of neurodegeneration; promotes neuronal survival; protects myelin-producing cells. ncats.ionih.gov May alleviate ER stress. patsnap.comjpatholtm.orgnih.govmdpi.comModulation of UPR; inhibition of eIF2α dephosphorylation; enhancement of ATF4 and parkin expression. patsnap.comjpatholtm.orgcancer.govnih.gov patsnap.comncats.iojpatholtm.orgnih.govmdpi.com
Cancer (e.g., HCC, Glioblastoma, Breast Cancer) Induces cell death in certain cancer cell lines; sensitizes cancer cells to other treatments; inhibits proliferation, survival, motility, and invasiveness of tumor cells. jpatholtm.orgcancer.govfrontiersin.orgnih.govnih.govresearchgate.netInhibition of GADD34; increased phosphorylated eIF2α; activation of apoptosis and autophagy; downregulation of Rac1 signaling. jpatholtm.orgcancer.govnih.govnih.govkoreamed.orgresearchgate.net jpatholtm.orgcancer.govfrontiersin.orgnih.govnih.govkoreamed.orgresearchgate.net
Prion Diseases Activity against yeast and mammalian prions in vivo; prolongs survival in a mouse model. plos.orgDoes not appear to involve alpha-2 adrenergic receptor agonist activity. plos.org plos.org
Bacterial Biofilms Effective anti-biofilm agent against Escherichia coli; inhibits production of cellulose (B213188) and curli amyloid protein. asm.orgresearchgate.netInhibition of biofilm matrix components. asm.orgresearchgate.net asm.orgresearchgate.net
ER Stress and Autophagy Inhibits stress-induced dephosphorylation of eIF2α; enhances phosphorylation of eIF2α; can induce apoptosis and autophagy in certain cells. nih.govjpatholtm.orgcancer.govnih.govnih.govkoreamed.orgamanote.comresearchgate.netInhibition of GADD34; modulation of PERK/eIF2α/ATF4 pathway. jpatholtm.orgcancer.govnih.govnih.govkoreamed.org nih.govjpatholtm.orgcancer.govnih.govnih.govkoreamed.orgamanote.comresearchgate.net

Molecular Mechanisms of Action of Guanabenz Acetate

Alpha-2 Adrenergic Receptor Agonism and Downstream Signaling Pathways

Guanabenz (B1672423) acetate (B1210297) functions as an agonist at alpha-2 adrenergic receptors. nih.govpatsnap.comwikipedia.orgpatsnap.comechemi.comebi.ac.ukmedchemexpress.com Its affinity for alpha-2 adrenergic receptors is reported to be greater than for alpha-1 adrenergic receptors. nih.govechemi.com Stimulation of these receptors by guanabenz acetate leads to a cascade of downstream signaling events.

Central Nervous System Modulation and Brainstem Involvement

The primary antihypertensive action of this compound is mediated through its effects on the central nervous system, particularly the brainstem. nih.govpatsnap.comechemi.comnih.govgoogle.com Alpha-2 adrenergic receptors in the brainstem play a crucial role in regulating sympathetic nervous system activity. patsnap.comgoogle.comgoogle.com By stimulating these central alpha-2 adrenoreceptors, this compound decreases sympathetic outflow from the brain to the peripheral circulatory system. nih.govechemi.comnih.gov This central effect in the lower brainstem results in reduced peripheral sympathetic activity. nih.govechemi.com

Inhibition of Norepinephrine (B1679862) Release and Attenuation of Sympathetic Outflow

A key downstream effect of alpha-2 adrenergic receptor activation by this compound is the inhibition of norepinephrine release. patsnap.compatsnap.comgoogle.comuky.edu Norepinephrine is a neurotransmitter that increases heart rate and constricts blood vessels, contributing to elevated blood pressure. patsnap.compatsnap.com By inhibiting norepinephrine release, this compound reduces sympathetic outflow. patsnap.compatsnap.comechemi.comnih.govgoogle.comuky.edu This attenuation of sympathetic activity leads to vasodilation, a widening of blood vessels, which decreases peripheral resistance and consequently lowers blood pressure. patsnap.com The decreased sympathetic outflow also contributes to a reduction in heart rate. patsnap.comechemi.comnih.govgoogle.com

Modulation of the Unfolded Protein Response (UPR) and Integrated Stress Response (ISR)

Beyond its adrenergic effects, this compound is also known to modulate the unfolded protein response (UPR) and the integrated stress response (ISR). patsnap.comechemi.comacs.orgcancer.govmdpi.comresearchgate.netplos.orgnih.govoup.comfrontiersin.org These cellular stress response pathways are activated by various stimuli, including the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress). patsnap.comnih.govoup.comfrontiersin.orgmdpi.com

Selective Inhibition of Growth Arrest and DNA Damage-Inducible Protein 34 (GADD34)

This compound has been shown to selectively inhibit the function of Growth Arrest and DNA Damage-Inducible Protein 34 (GADD34). acs.orgmdpi.comnih.govfrontiersin.orgnih.govkoreamed.orgnih.govjpatholtm.orgjst.go.jpjpatholtm.org GADD34 is a regulatory subunit of protein phosphatase 1 (PP1) that plays a critical role in the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). mdpi.comnih.govfrontiersin.orgnih.govjst.go.jp By inhibiting GADD34, this compound disrupts the GADD34-PP1 complex, thereby preventing the dephosphorylation of phosphorylated eIF2α. mdpi.comnih.govfrontiersin.orgjst.go.jp Research indicates that this inhibition of GADD34 and subsequent effect on eIF2α phosphorylation occurs independently of its alpha-2 adrenoreceptor interaction. acs.org Studies have demonstrated that GADD34 is upregulated in response to certain stressors, and this compound can counteract this. nih.gov

Enhancement of Eukaryotic Translation Initiation Factor 2 Alpha (eIF2α) Phosphorylation

Inhibition of GADD34 by this compound leads to an enhancement or sustained level of phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). echemi.comacs.orgcancer.govmdpi.comresearchgate.netplos.orgnih.govfrontiersin.orgnih.govkoreamed.orgnih.govjpatholtm.orgjst.go.jpjpatholtm.org Phosphorylation of eIF2α at serine 51 is a central event in the integrated stress response. nih.govfrontiersin.org This phosphorylation typically leads to a global reduction in protein synthesis, which can help alleviate the burden of unfolded proteins in the ER. acs.orgnih.govoup.com Studies using Western blotting have shown that treatment with this compound significantly increases the relative levels of phosphorylated eIF2α. mdpi.comresearchgate.net

Table 1: Effect of this compound on eIF2α Phosphorylation

Treatment (Concentration)DurationEffect on p-eIF2α LevelsReference
Guanabenz (5 µM)8 hSignificantly increased mdpi.comresearchgate.net
Guanabenz (10 µM)8 hSignificantly increased mdpi.comresearchgate.net
This compoundNot specified (in HCC cells)Upregulated jpatholtm.org
This compoundNot specified (in HCC cells)Increased nih.gov

Note: Data extracted from cited sources. Specific quantitative data may vary depending on experimental conditions.

Activation of the Activating Transcription Factor 4 (ATF4) Signaling Cascade

While global protein synthesis is reduced upon eIF2α phosphorylation, the translation of specific mRNAs, including that of activating transcription factor 4 (ATF4), is selectively enhanced. acs.orgmdpi.comnih.govfrontiersin.orgnih.govkoreamed.orgnih.govjpatholtm.orgjpatholtm.org Therefore, the enhanced eIF2α phosphorylation induced by this compound leads to increased expression of ATF4. echemi.comcancer.govnih.govkoreamed.orgnih.govjpatholtm.orgjpatholtm.org ATF4 is a transcription factor that upregulates the expression of genes involved in various cellular processes, including amino acid responses, metabolism, antioxidant responses, apoptosis, autophagy, and the negative feedback loop involving GADD34 itself. acs.orgnih.govnih.govkoreamed.orgnih.govjpatholtm.org Activation of the ATF4 signaling cascade is a key component of the integrated stress response, aiming to restore cellular homeostasis or, in cases of prolonged or severe stress, trigger apoptosis. frontiersin.orgmdpi.comkoreamed.orgnih.govjpatholtm.org

Table 2: Effect of this compound on ATF4 Expression

Treatment (Compound)Cell Type/ModelEffect on ATF4 LevelsReference
Guanabenz6-OHDA-treated cellsElevated nih.gov
This compoundHCC cellsIncreased koreamed.orgnih.govjpatholtm.orgjpatholtm.org
This compoundOral administration in miceUpregulates expression echemi.comcancer.gov

Note: Data extracted from cited sources. Specific quantitative data may vary depending on experimental conditions.

Role in Endoplasmic Reticulum (ER) Stress Attenuation and Context-Dependent Potentiation

This compound has been shown to suppress endoplasmic reticulum (ER) stress by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). nih.govnih.govresearchgate.net This leads to enhanced phosphorylation levels of eIF2α, a key event in the integrated stress response (ISR). nih.govnih.govkoreamed.org

The effect of this compound on ER stress can be context-dependent. While it has been reported to protect cells from ER stress in certain models, it can also potentiate lipotoxic ER stress in pancreatic β cells. oup.comresearchgate.net In models of oculopharyngeal muscular dystrophy (OPMD), this compound has shown cytoprotective effects by increasing the phosphorylation of eIF2α and the splicing of Xbp1, components of the unfolded protein response (UPR). researchgate.net Similarly, in cardiac myocytes, guanabenz treatment interfered with ER stress signaling and exhibited cytoprotective effects. researchgate.netnih.gov Studies in acetaminophen-induced liver toxicity models also indicate that this compound can attenuate ER stress. acs.orgresearchgate.net

This compound selectively inhibits growth arrest and DNA damage-inducible protein 34 (GADD34), a regulatory subunit of protein phosphatase 1 (PP1) that is involved in eIF2α dephosphorylation. nih.govkoreamed.orgnih.govacs.orgnih.govoup.com By inhibiting GADD34, this compound prolongs the phosphorylation of eIF2α, which in turn leads to reduced global protein synthesis, helping to alleviate the burden of misfolded proteins in the ER. nih.govkoreamed.orgnih.gov

Research has demonstrated that this compound treatment leads to increased levels of phosphorylated eIF2α and activating transcription factor 4 (ATF4), a downstream target of the PERK/eIF2α pathway, in various cell lines, including hepatocellular carcinoma cells. nih.govkoreamed.orgnih.gov

The following table summarizes some research findings related to this compound and ER stress:

Cell/Model SystemObserved Effect on ER Stress MarkersKey Mechanism InvolvedSource
Hepatocellular carcinoma cellsIncreased p-eIF2α and ATF4; Inhibition of GADD34.PERK/eIF2α pathway nih.govkoreamed.org
Pancreatic β cells (lipotoxic stress)Potentiation of FFA-induced eIF2α phosphorylation and CHOP expression.PERK/eIF2α/CHOP signaling oup.com
Oculopharyngeal muscular dystrophy modelIncreased phosphorylation of eIF2α and splicing of Xbp1.UPR modulation researchgate.net
Cardiac myocytesInterference with ER stress signaling; prolonged eIF2α phosphorylation.Inhibition of GADD34-PP1c nih.gov
Acetaminophen-induced liver injury (mice)Attenuation of ER stress markers (e.g., CHOP).Inhibition of GADD34 acs.orgresearchgate.net

Inhibition of Protein Folding Activity of the Ribosome (PFAR)

This compound has been identified as an inhibitor of the protein folding activity of the ribosome (PFAR). oup.comnih.govoup.combiorxiv.orguu.se PFAR is a function mediated by the large ribosomal RNA subunit and is distinct from the peptidyl transferase activity involved in protein synthesis. biorxiv.orguu.se

Inhibition of PFAR by this compound has been linked to its anti-prion activity. oup.comnih.govoup.combiorxiv.orguu.se Studies have shown that this compound can decrease protein aggregation in models of diseases characterized by misfolded proteins, such as oculopharyngeal muscular dystrophy. biorxiv.org Research suggests that this compound binds to ribosomal RNA, thereby inhibiting PFAR. uu.se

Downregulation of the Rac1 Signaling Pathway

This compound has been shown to cause downregulation of the Rac1 signaling pathway. nih.govechemi.comresearchgate.netcancer.gov This effect is mediated through the enhanced phosphorylation of eIF2α. nih.govresearchgate.net

Rac1, a Ras-related small GTPase belonging to the Rho family, plays a significant role in various cellular processes, including cell proliferation, survival, motility, and invasiveness. nih.govechemi.comcancer.gov Downregulation of Rac1 signaling by this compound contributes to its potential antineoplastic activities by blocking these processes in tumor cells. nih.govechemi.comcancer.gov

Modulation of Helicase with Zinc Finger 2 (Helz2)

Recent research indicates that this compound can modulate the activity of Helicase with Zinc Finger 2 (Helz2). nih.gov Helz2 is a protein whose expression has been observed to be upregulated in non-alcoholic fatty liver disease (NAFLD). nih.gov

Studies have identified this compound as a small molecule with a high affinity constant against HELZ2. nih.gov Modulation or inhibition of Helz2 function has been linked to the activation of hepatic leptin receptor long form (Leprb) expression. nih.gov Activation of Leprb expression is associated with the suppression of NAFLD development and body weight gain in obese mice. nih.gov This suggests that the interaction between this compound and Helz2 may contribute to its effects on fatty liver and hyperglycemia associated with obesity. nih.gov Helz2 is also known to possess RNA helicase and ribonuclease activities. researchgate.net

Here is a table summarizing the affinity data of this compound against HELZ2 from a high-throughput screening assay:

CompoundTargetAffinity Constant (Kd)Assay MethodSource
This compoundHELZ2High AffinitySurface Plasmon Resonance nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5702062
Guanabenz5702063
Eukaryotic translation initiation factor 2 alpha (eIF2α)-
Growth arrest and DNA damage-inducible protein 34 (GADD34)-
Activating transcription factor 4 (ATF4)-
Protein folding activity of the ribosome (PFAR)-
Rac1-
Helicase with Zinc Finger 2 (Helz2)-
Protein phosphatase 1 (PP1)-
Xbp1-
C/EBP homologous protein (CHOP)-
Leptin receptor long form (Leprb)-

Note: PubChem CIDs are not available for protein names like eIF2α, GADD34, ATF4, PFAR, Rac1, Helz2, PP1, Xbp1, CHOP, and Leprb as they are not small chemical compounds. CIDs are provided for this compound and its active moiety, Guanabenz.this compound, the acetate salt form of guanabenz, is a compound that, in addition to its historical use as a centrally acting alpha-2 adrenergic receptor agonist for hypertension, has demonstrated a range of molecular mechanisms influencing key cellular processes. nih.govpatsnap.com Research has elucidated its roles in modulating endoplasmic reticulum (ER) stress, inhibiting ribosomal protein folding activity, downregulating the Rac1 signaling pathway, and interacting with Helicase with Zinc Finger 2 (Helz2). nih.govoup.comechemi.com

Beyond its effects on adrenergic receptors, this compound engages with several fundamental cellular pathways, contributing to its observed biological activities. nih.govpatsnap.com

Role in Endoplasmic Reticulum (ER) Stress Attenuation and Context-Dependent Potentiation

This compound is known to influence endoplasmic reticulum (ER) stress by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). nih.govnih.govresearchgate.net This action leads to elevated levels of phosphorylated eIF2α, a central component of the integrated stress response (ISR). nih.govnih.govkoreamed.org

The impact of this compound on ER stress can vary depending on the cellular context. While it has shown protective effects against ER stress in some models, it has also been observed to potentiate lipotoxic ER stress in pancreatic β cells. oup.comresearchgate.net In experimental models of oculopharyngeal muscular dystrophy (OPMD), this compound demonstrated cytoprotective properties by increasing the phosphorylation of eIF2α and promoting the splicing of Xbp1, both of which are involved in the unfolded protein response (UPR). researchgate.net Similarly, in cardiac myocytes, guanabenz treatment was found to interfere with ER stress signaling and provide cytoprotective benefits. researchgate.netnih.gov Studies investigating acetaminophen-induced liver injury have also indicated that this compound can attenuate ER stress. acs.orgresearchgate.net

Mechanistically, this compound selectively inhibits growth arrest and DNA damage-inducible protein 34 (GADD34), a regulatory subunit of protein phosphatase 1 (PP1) responsible for dephosphorylating eIF2α. nih.govkoreamed.orgnih.govacs.orgnih.govoup.com By inhibiting GADD34, this compound prolongs the phosphorylation of eIF2α, resulting in a reduction in global protein synthesis. nih.govkoreamed.orgnih.gov This translational attenuation helps to reduce the load of misfolded proteins in the ER, contributing to ER stress alleviation. nih.govkoreamed.orgnih.gov

Research has shown that treatment with this compound leads to increased levels of phosphorylated eIF2α and activating transcription factor 4 (ATF4), a downstream effector of the PERK/eIF2α pathway, in various cell types, including hepatocellular carcinoma cells. nih.govkoreamed.orgnih.gov

The following table summarizes some research findings related to this compound and ER stress:

Cell/Model SystemObserved Effect on ER Stress MarkersKey Mechanism InvolvedSource
Hepatocellular carcinoma cellsIncreased p-eIF2α and ATF4; Inhibition of GADD34.PERK/eIF2α pathway nih.govkoreamed.org
Pancreatic β cells (lipotoxic stress)Potentiation of FFA-induced eIF2α phosphorylation and CHOP expression.PERK/eIF2α/CHOP signaling oup.com
Oculopharyngeal muscular dystrophy modelIncreased phosphorylation of eIF2α and splicing of Xbp1.UPR modulation researchgate.net
Cardiac myocytesInterference with ER stress signaling; prolonged eIF2α phosphorylation.Inhibition of GADD34-PP1c nih.gov
Acetaminophen-induced liver injury (mice)Attenuation of ER stress markers (e.g., CHOP).Inhibition of GADD34 acs.orgresearchgate.net

Inhibition of Protein Folding Activity of the Ribosome (PFAR)

This compound has been identified as an inhibitor of the protein folding activity of the ribosome (PFAR). oup.comnih.govoup.combiorxiv.orguu.se PFAR is a function of the ribosome's large ribosomal RNA subunit that is distinct from its role in peptide bond formation. biorxiv.orguu.se

Inhibition of PFAR by this compound has been associated with its anti-prion activity. oup.comnih.govoup.combiorxiv.orguu.se Studies have indicated that this compound can reduce protein aggregation in models of diseases characterized by the accumulation of misfolded proteins, such as oculopharyngeal muscular dystrophy. biorxiv.org Evidence suggests that this compound exerts this effect by binding to ribosomal RNA and inhibiting PFAR. uu.se

Downregulation of the Rac1 Signaling Pathway

This compound has been shown to lead to the downregulation of the Rac1 signaling pathway. nih.govechemi.comresearchgate.netcancer.gov This effect is mediated through the increased phosphorylation of eIF2α. nih.govresearchgate.net

Rac1 is a small GTPase belonging to the Rho family and is involved in various cellular processes, including cell proliferation, survival, motility, and invasiveness. nih.govechemi.comcancer.gov The downregulation of Rac1 signaling by this compound contributes to its potential as an antineoplastic agent by impeding these cellular functions in tumor cells. nih.govechemi.comcancer.gov

Modulation of Helicase with Zinc Finger 2 (Helz2)

Emerging research suggests that this compound can modulate the activity of Helicase with Zinc Finger 2 (Helz2). nih.gov Helz2 is a protein found to be upregulated in non-alcoholic fatty liver disease (NAFLD). nih.gov

A high-throughput screening assay identified this compound as a small molecule with a high affinity constant for HELZ2. nih.gov Modulation or inhibition of Helz2 function has been linked to the activation of hepatic leptin receptor long form (Leprb) expression. nih.gov Increased Leprb expression is associated with the suppression of NAFLD development and body weight gain in obese mice. nih.gov These findings suggest that the interaction between this compound and Helz2 may play a role in its effects on fatty liver and hyperglycemia associated with obesity. nih.gov Helz2 is also known to possess RNA helicase and ribonuclease activities. researchgate.net

Here is a table summarizing the affinity data of this compound against HELZ2 from a high-throughput screening assay:

CompoundTargetAffinity Constant (Kd)Assay MethodSource
This compoundHELZ2High AffinitySurface Plasmon Resonance nih.gov

Advanced Research on Therapeutic Applications and Underlying Mechanisms

Investigations in Neurodegenerative Disorders

Research into the potential of guanabenz (B1672423) acetate (B1210297) in treating neurodegenerative disorders has focused on its ability to modulate key cellular pathways that are disrupted in these conditions. Studies have explored its effects in both Alzheimer's disease and Parkinson's disease models, examining its influence on processes such as oxidative stress, mitochondrial function, protein phosphorylation, and the integrated stress response.

Alzheimer's Disease (AD) Research

Alzheimer's disease is characterized by progressive neurodegeneration, marked by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Research has investigated how guanabenz acetate might intervene in these pathological processes.

Attenuation of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress and mitochondrial dysfunction are significant contributors to the pathogenesis of Alzheimer's disease. Studies have indicated that guanabenz treatment can offer protection against AD-related oxidative stress and impaired mitochondrial functionality. This includes effects on mitochondrial membrane potential (MMP), cytochrome-c translocation, ATP levels, and mitochondrial complex I activity. researchgate.net For instance, research using cellular and rat models of AD demonstrated that guanabenz treatment significantly attenuated these indicators of mitochondrial dysfunction and oxidative stress. researchgate.net

Modulation of Tau Phosphorylation and Amyloid Precursor Protein Homeostasis

Abnormal phosphorylation of the tau protein and dysregulation of amyloid precursor protein (APP) homeostasis are central to AD pathology. Research suggests that guanabenz treatment can mitigate alterations in tau phosphorylation and amyloid precursor protein levels. researchgate.net Studies in experimental models of AD have shown that guanabenz treatment provided significant protection against pathological indicators such as tau phosphorylation and amyloid precursor protein levels. researchgate.net

Parkinson's Disease (PD) Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Research has explored the potential of this compound to protect these neurons by influencing protein expression and stress response pathways.

Enhancement of Parkin Expression

Reduced function or levels of the protein Parkin are implicated in the pathogenesis of Parkinson's disease. Increasing Parkin levels is considered a potential therapeutic objective. Research has shown that guanabenz promotes neuronal survival by enhancing the expression of Parkin in models of Parkinson's disease. nih.govresearchgate.net Studies using differentiated PC12 cells and primary ventral midbrain dopaminergic neurons treated with 6-hydroxydopamine (6-OHDA), a PD-mimetic stressor, demonstrated that guanabenz treatment led to increased Parkin levels. nih.govnih.gov Furthermore, the protective effect of guanabenz was found to be dependent on the presence of Parkin; silencing Parkin expression abolished the protective benefit of guanabenz. nih.govnih.gov

GADD34 Inhibition and eIF2α Phosphorylation in Dopaminergic Neuroprotection

Guanabenz is known to enhance the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by inhibiting the protein GADD34 (Growth arrest and DNA damage-inducible protein 34), which is a regulatory subunit of a phosphatase that dephosphorylates eIF2α. nih.govresearchgate.netnih.gov This increase in eIF2α phosphorylation leads to the preferential translation of activating transcription factor 4 (ATF4), which in turn promotes the expression of Parkin. nih.govresearchgate.netnih.gov Studies have shown that GADD34 is induced by stressors relevant to PD, such as 6-OHDA. nih.govnih.gov Guanabenz, by inhibiting GADD34, increases eIF2α phosphorylation and subsequently elevates ATF4 and Parkin levels, contributing to dopaminergic neuroprotection in PD models. nih.govresearchgate.netnih.gov The neuroprotective effect of guanabenz against 6-OHDA-induced cell death in dopaminergic neurons was found to be dependent on both ATF4 and Parkin. nih.govnih.gov

Here is a summary of some research findings:

Research AreaModel SystemKey FindingsSource
AD: Oxidative Stress & Mitochondrial DysfunctionCellular and rat models of ADAttenuation of oxidative stress, improved mitochondrial functionality (MMP, cytochrome-c translocation, ATP level, mitochondrial complex I activity). researchgate.net
AD: Tau Phosphorylation & APP HomeostasisExperimental models of ADMitigation of altered tau phosphorylation and amyloid precursor protein levels. researchgate.net
PD: Enhancement of Parkin ExpressionDifferentiated PC12 cells, primary ventral midbrain dopaminergic neurons, micePromotes neuronal survival by enhancing Parkin expression; protective effect is dependent on Parkin. nih.govnih.gov
PD: GADD34 Inhibition & eIF2α PhosphorylationCellular PD modelsInhibits GADD34, increases eIF2α phosphorylation, elevates ATF4 and Parkin levels, leading to dopaminergic neuroprotection. Protective effect is dependent on ATF4 and Parkin. nih.govresearchgate.netnih.gov

Amyotrophic Lateral Sclerosis (ALS) Studies

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Research into this compound in the context of ALS has explored its potential to modulate the toxicity associated with mutant superoxide (B77818) dismutase 1 (SOD1) and its effects on disease progression.

Modulation of Mutant Superoxide Dismutase 1 (SOD1) Toxicity

Mutations in the superoxide dismutase 1 (SOD1) gene are a known cause of familial ALS. Evidence suggests that the accumulation of misfolded SOD1 is fundamental to its toxicity and contributes to motor neuron death. Misfolded mutant SOD1 can accumulate in the endoplasmic reticulum (ER), leading to ER stress and activation of the unfolded protein response (UPR). nih.govnih.gov

Guanabenz has been shown to interact with a regulatory subunit of protein phosphatase 1 (PP1)/GADD34 and selectively disrupt the dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.netnih.gov This action enhances the PERK pathway, a branch of the UPR, by inhibiting GADD34-mediated dephosphorylation of eIF2α. nih.gov In cell-based assays, guanabenz has demonstrated a protective effect in fibroblasts expressing G93A mutant SOD1 when exposed to tunicamycin-mediated ER stress. researchgate.netnih.gov This suggests that guanabenz can enhance the cell's ability to cope with ER stress induced by misfolded proteins.

Context-Dependent Effects on ALS Disease Progression

Studies investigating the effects of this compound on ALS disease progression in animal models have yielded contrasting results, highlighting a context-dependent impact. While some published reports suggested a neuroprotective effect in SOD1 mice, leading to slower disease progression and improved survival, other rigorous preclinical experiments have shown the opposite effect. nih.govals.net

Experiments conducted by the ALS Therapy Development Institute using a mutant SOD1 transgenic mouse model (G93A-SOD1) demonstrated that treatment with guanabenz actually accelerated ALS-like disease progression. researchgate.netnih.govals.net These studies observed a statistically significant acceleration of the onset of paresis and a shortened lifespan in guanabenz-treated mice compared to control groups. als.net

This discrepancy emphasizes the complexity of pharmacological interventions targeting cellular stress responses in whole animal models of ALS and highlights the importance of comprehensive preclinical testing. researchgate.netnih.govals.net

Multiple Sclerosis (MS) Research

Multiple Sclerosis (MS) is a chronic neurodegenerative disease characterized by inflammation and the destruction of myelin in the central nervous system. Research has explored this compound's potential to protect myelin and alleviate MS symptoms in animal models.

Mechanisms of Myelin Protection and Repair

Guanabenz has shown promise in preventing myelin loss and alleviating clinical symptoms of MS in animal models. firstwordpharma.comuchicago.edu The drug appears to enhance an innate cellular mechanism that protects myelin-producing cells, called oligodendrocytes, against inflammatory stress. uchicago.eduuchicagomedicine.org In MS, the immune system damages myelin and oligodendrocytes, leading to impaired nerve signaling. firstwordpharma.com

Studies have shown that guanabenz can protect cultured oligodendrocyte cells from myelin loss and cell death induced by inflammatory molecules like interferon gamma. uchicago.edu This protective effect is attributed to the enhancement of the integrated stress response (ISR), a pathway that helps maintain cellular proteostasis. nih.gov By strengthening this stress-response mechanism, guanabenz helps protect oligodendrocytes from cell death. uchicagomedicine.org This represents a potential neuroprotective approach to MS treatment, focusing on preserving myelin rather than solely suppressing the immune system. firstwordpharma.comuchicagomedicine.orgmultiplesclerosisnewstoday.com

Oculopharyngeal Muscular Dystrophy (OPMD) Research

Oculopharyngeal Muscular Dystrophy (OPMD) is a late-onset genetic disease caused by a short abnormal triplet expansion in the poly(A)-binding protein nuclear 1 (PABPN1) gene, leading to the formation of PABPN1-containing nuclear aggregates in muscle cells. nih.govoup.comresearchgate.net Research has investigated this compound as a potential therapeutic to address these aggregates and improve muscle function.

Reduction of Nuclear Aggregates and Functional Muscle Improvement

Studies have demonstrated that treating OPMD mouse models with this compound can reduce the size and number of these characteristic nuclear aggregates. nih.govoup.comresearchgate.netbiorxiv.org Beyond the reduction in aggregate load, this compound treatment has also been shown to improve muscle force, protect myofibers from pathology-derived turnover, and decrease fibrosis in OPMD mouse models. nih.govoup.comresearchgate.netbiorxiv.org

The mechanism underlying these beneficial effects appears to involve the modulation of protein folding regulation and the unfolded protein response (UPR). nih.govoup.comresearchgate.netbiorxiv.org this compound has been shown to increase the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α) and the splicing of Xbp1, both key components of the UPR. nih.govoup.comresearchgate.net This suggests that this compound helps the cell manage the misfolded proteins associated with OPMD. Additionally, studies in Drosophila models of OPMD have shown that this compound can alleviate OPMD phenotypes, including muscle degeneration and nuclear inclusion formation, potentially through interacting with ribosomal RNA and inhibiting its protein folding activity. nih.gov

These findings indicate that modulating protein folding regulation with compounds like this compound holds therapeutic potential for OPMD. nih.govoup.comresearchgate.net

Note: Interactive data tables cannot be generated in this format. The information regarding detailed research findings has been incorporated into the text.

UPR Modulation in OPMD Pathogenesis

Oculopharyngeal muscular dystrophy (OPMD) is a genetic disorder characterized by the aggregation of mutated poly(A)-binding protein nuclear 1 (PABPN1) in muscle nuclei, leading to muscle degeneration. oup.comnih.govroyalsocietypublishing.orgresearchgate.net Research indicates that endoplasmic reticulum (ER) stress and activation of the UPR are involved in OPMD pathogenesis. royalsocietypublishing.orgresearchgate.net Studies using mouse and Drosophila models of OPMD have shown that this compound can reduce the size and number of these nuclear aggregates and improve muscle function. oup.comnih.govbiorxiv.org

This compound has been demonstrated to target various cellular processes, including the UPR, which plays a role in attenuating ER stress. oup.comnih.gov Specifically, it has been shown to increase the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and the splicing of Xbp1, both of which are key components of the UPR. oup.comnih.govbiorxiv.org These effects suggest that this compound induces a favorable change in the stress response in OPMD cells, mediated by the activation of eIF2α phosphorylation and Xbp1 splicing, leading to the upregulation of UPR-related proteins. biorxiv.org Notably, this compound appears to modulate the UPR primarily in cells already experiencing ER stress, rather than inducing UPR activation in unstressed cells. oup.combiorxiv.org These findings suggest that modulating protein folding regulation through compounds like this compound could be beneficial for OPMD. oup.comnih.gov

Vanishing White Matter (VWM) Disease Investigations

Vanishing White Matter (VWM) disease is a leukodystrophy caused by mutations in the genes encoding eukaryotic initiation factor 2B (eIF2B). researchgate.netnih.govnih.gov This genetic defect leads to a deregulation of the integrated stress response (ISR), which is a critical physiological response to cellular stress. researchgate.netnih.govnih.gov Deregulated ISR is considered a key factor in the pathophysiology of VWM and a potential therapeutic target. researchgate.netnih.govnih.gov

Attenuation of the Integrated Stress Response in Leukodystrophy

Guanabenz, an α2-adrenergic agonist, has been identified as an attenuator of the ISR and has shown beneficial effects on VWM neuropathology in preclinical studies using VWM mouse models. researchgate.netnih.govnih.gov These studies aimed to investigate Guanabenz's potential as a disease-modifying agent and its mechanism of action in VWM mice. researchgate.netnih.govnih.gov Results from mouse models indicated that Guanabenz treatment improved clinical signs, neuropathological hallmarks, and the regulation of the ISR. researchgate.netnih.govnih.gov While Guanabenz demonstrated ameliorating effects in VWM mice, a Guanabenz analog, Sephin1, which modulates the ISR but lacks α2-adrenergic agonistic properties, did not show the same beneficial effects in these models. researchgate.netnih.govnih.gov The exact mechanism by which Guanabenz exerts its ameliorating impact on VWM requires further investigation, particularly as its effects on the ISR observed in mice were not replicated in tested cell cultures. researchgate.netnih.govnih.gov However, Guanabenz is considered a viable treatment option for VWM based on these preclinical findings. researchgate.netnih.govnih.gov

Oncological Research Applications

This compound has also been explored for its potential applications in oncological research, with studies focusing on its effects on cancer cell viability, apoptosis, autophagy, and cell cycle regulation.

Hepatocellular Carcinoma (HCC) Studies

Hepatocellular carcinoma (HCC) is a prevalent malignancy with limited therapeutic options for advanced stages. nih.govnih.gov this compound has been screened as a candidate anti-cancer agent for HCC using both primary cultured HCC cells and established HCC cell lines. nih.govnih.gov

Induction of Apoptosis and Autophagy in Cancer Cell Lines

Research has shown that this compound can reduce the viability of HCC cells by inducing apoptosis and autophagy. nih.govnih.govresearchgate.net This induction is linked to its effects on the protein kinase RNA-like endoplasmic reticulum (ER) kinase (PERK) signaling pathway. nih.gov this compound selectively inhibits growth arrest and DNA damage-inducible protein 34 (GADD34), which leads to increased phosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govnih.gov Increased phosphorylation of eIF2α subsequently leads to increased activating transcription factor 4 (ATF4), which is a trigger for both cell apoptosis and autophagy. nih.govnih.gov

PERK Signaling Pathway Involvement in Antineoplastic Activity

Research indicates that this compound influences the protein kinase RNA-like endoplasmic reticulum (ER) kinase (PERK) signaling pathway, contributing to its potential antineoplastic effects. This compound is understood to suppress endoplasmic reticulum stress by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), consequently increasing the phosphorylation level of eIF2α. cancer.govnih.govnih.govechemi.comjpatholtm.orgrsc.orgresearchgate.netkoreamed.orgoup.commdpi.com This action is primarily mediated through the inhibition of growth arrest and DNA damage-inducible protein 34 (GADD34), a regulatory subunit of protein phosphatase 1 (PP1) responsible for eIF2α dephosphorylation. nih.govjpatholtm.orgrsc.orgkoreamed.orgoup.comnih.gov The enhanced phosphorylation of eIF2α leads to the upregulation of activating transcription factor 4 (ATF4). cancer.govnih.govnih.govjpatholtm.orgkoreamed.org This modulation of the PERK/eIF2α/ATF4 axis has been linked to the induction of apoptosis and autophagy in cancer cells, suggesting a mechanism for its anti-cancer activity. nih.govjpatholtm.orgkoreamed.org

Triple-Negative Breast Cancer (TNBC) Models

Studies utilizing Triple-Negative Breast Cancer (TNBC) models have investigated the effects of this compound on the aggressive characteristics of this cancer subtype. researchgate.nettandfonline.comnih.govresearchgate.netspandidos-publications.comspandidos-publications.com

Inhibition of Tumor Cell Proliferation, Survival, Motility, and Invasiveness

In TNBC models, this compound has demonstrated the capacity to block key processes essential for tumor progression, including cell proliferation, survival, motility, and invasiveness. cancer.govnih.govechemi.comspandidos-publications.comspandidos-publications.com In vitro studies using TNBC cell lines such as MDA-MB-231 and 4T1 have shown that this compound treatment leads to a reduction in proliferation, invasion, and motility. spandidos-publications.comspandidos-publications.com Furthermore, investigations involving this compound-loaded polymersomes have indicated improved cellular uptake and cytotoxicity in MDA-MB-231 and MCF-7 cells compared to the free drug, resulting in tumor regression in vivo. tandfonline.comnih.govresearchgate.net

eIF2α-Mediated Downregulation of Rac1 Signaling in Metastasis Suppression

A significant mechanism contributing to the suppression of motility and invasiveness in TNBC cells by this compound involves the eIF2α-mediated downregulation of Rac1 signaling. cancer.govnih.govechemi.comspandidos-publications.comspandidos-publications.com An elevated level of phosphorylated eIF2α is associated with the attenuation of malignant phenotypes in TNBC cells. spandidos-publications.comspandidos-publications.com this compound increases the phosphorylation of eIF2α and decreases the expression of Rac1, a small GTPase belonging to the Rho family that plays a crucial role in tumor cell proliferation, survival, and motility. cancer.govnih.govechemi.comresearchgate.netnih.govresearchgate.net This downregulation of Rac1 signaling is considered essential for decreasing cancer cell survival and metastasis. nih.govresearchgate.net Rac1 is often found to be overexpressed in TNBC. researchgate.net

Glioblastoma Research

Research into glioblastoma has explored the potential of guanabenz in enhancing the effectiveness of existing therapies. Studies have shown that guanabenz sensitizes glioblastoma cells to sunitinib (B231) by inhibiting GADD34-mediated autophagic signaling. nih.govnih.govfpnotebook.comjst.go.jp Elevated levels of GADD34 have been correlated with poor survival rates in glioblastoma patients. nih.gov Guanabenz has been identified as an agent that can enhance sunitinib efficacy by targeting GADD34-induced protective autophagy in various glioblastoma cell models, including those resistant to temozolomide (B1682018) (TMZ) and sphere-forming cells. nih.govnih.gov

Bone Metastasis in Cancer

This compound is under investigation for its potential therapeutic role in managing bone metastasis in cancer patients. clinicaltrials.euarctomsci.com It is recognized for its ability to inhibit bone resorption. spandidos-publications.comspandidos-publications.com A clinical trial (NCT02443103) was initiated to evaluate the biologic activity of guanabenz in bone metastasis, although it was subsequently terminated. arctomsci.com

Modulation of Osteoblastogenesis and Osteoclastogenesis Pathways

This compound has demonstrated the capability to modulate the pathways involved in bone formation and degradation. It has been shown to enhance osteoblastogenesis, the process of new bone formation, and suppress osteoclastogenesis, the process of bone degradation. cancer.govnih.govechemi.com This modulation is mediated through its effects on the eIF2α pathway. cancer.govnih.govechemi.com Specifically, this compound upregulates the expression of activating transcription factor 4 (ATF4), a key factor in osteoblastogenesis, and downregulates the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a transcription factor crucial for osteoclastogenesis. cancer.govnih.govechemi.com This dual action promotes new bone formation while preventing bone degradation. cancer.govnih.govechemi.com

Metabolic Disorder Investigations

Emerging research suggests that this compound may hold promise in addressing several aspects of metabolic dysfunction. Studies in animal models have indicated beneficial effects on body weight, glucose levels, and lipid profiles. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The mechanisms underlying these effects are complex and involve multiple pathways.

Obesity and Weight Regulation Research

Studies in diet-induced obesity models in rats have demonstrated that this compound can lead to a significant decrease in body weight and adipose tissue. nih.govresearchgate.netnih.gov This effect appears to be dose-dependent. nih.govresearchgate.net

Anorectic Effects and Associated Mechanisms

An anorectic effect, characterized by a reduction in caloric intake, has been observed in animals treated with guanabenz. nih.govresearchgate.netresearchgate.net This reduction in food intake may contribute to the observed body weight decrease. nih.govresearchgate.net The anorectic effect has been noted to occur in parallel with a reduction in plasma triglyceride levels. nih.govresearchgate.netnih.gov Previous studies have also suggested that guanabenz may increase levels of glucagon-like peptide 1 (GLP-1) and leptin, while decreasing blood glucose and reducing food intake in mice. nih.govresearchgate.net

In a study involving obese rats, the administration of this compound at doses of 2 or 5 mg/kg body weight/day for 25 days resulted in a decrease in body weight. nih.govresearchgate.netnih.gov The higher dose of 5 mg/kg led to a more pronounced reduction in body weight (approximately 11.06%) compared to baseline values. nih.gov A significant decrease in kcal intake was observed in the first week of administration, particularly at the 5 mg/kg dose. nih.gov

Here is a table summarizing the effect of this compound on body weight and caloric intake in obese rats:

Treatment Group (Dose)DurationChange in Body Weight (approximate)Change in Kcal Intake (First Week)
Guanabenz (2 mg/kg)25 days-1.94%Significant decrease
Guanabenz (5 mg/kg)25 days-11.06%Significant decrease
Obese Control25 daysIncreaseBaseline

*Note: Data derived from nih.govresearchgate.net.

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Studies

This compound is being investigated for its potential in treating NAFLD and NASH, conditions characterized by excessive fat accumulation in the liver and associated metabolic abnormalities. clinicaltrials.euresearchgate.netbmj.comnih.govnih.govnih.gov

Reduction of Hepatic Fat Content

Studies in mouse models of human obesity have shown that chronic oral administration of this compound can lead to a dose-dependent inhibition of hepatic lipid accumulation. researchgate.netbmj.comnih.govnih.gov This reduction in hepatic fat content is attributed to its influence on key metabolic pathways in the liver. researchgate.netbmj.comnih.govnih.gov this compound has been shown to inhibit the expression of enzymes involved in lipogenesis, such as Scd1, while activating the expression of enzymes that enhance mitochondrial fatty acid β-oxidation, such as Cpt1a. researchgate.netbmj.comnih.gov

The mechanism may involve the binding of this compound to helicase with zinc finger 2 (Helz2), a nuclear transcriptional coregulator. bmj.comnih.govnih.gov Helz2 expression is often upregulated in human and mouse NAFLD. nih.gov Binding of this compound to Helz2 at a high affinity constant inhibits Helz2 activity in the liver, which in turn can activate the expression of the functional leptin receptor long form (Leprb). nih.govnih.gov Upregulation of hepatic Leprb expression is associated with effects on genes involved in lipogenesis and fatty acid β-oxidation, contributing to the reduction of hepatic triglycerides. nih.gov

A phase IIa study is underway to evaluate the efficacy of this compound in patients with NAFLD or NASH and hypertension. clinicaltrials.euresearchgate.netbmj.comnih.govnih.govresearchgate.net The primary endpoint of this study is the percentage reduction in hepatic fat content, measured using MRI-proton density fat fraction. researchgate.netbmj.comnih.gov

Improvement of Insulin (B600854) Resistance and Dyslipidemia

In addition to reducing hepatic fat content, research indicates that this compound can improve insulin resistance and dyslipidemia associated with obesity and NAFLD/NASH. researchgate.netbmj.comnih.govnih.govnih.gov

In obese mouse models, the reduction in hepatic lipid accumulation mediated by this compound has been shown to result in improved insulin resistance and a decrease in hyperglycemia. researchgate.netbmj.comnih.govnih.gov This improvement in insulin sensitivity is linked to the drug's influence on hepatic metabolism, including the regulation of genes involved in fatty acid metabolism. nih.gov

Furthermore, studies have reported beneficial effects of this compound on plasma glucose and triglyceride levels in obese rats. nih.govresearchgate.netnih.gov While some studies have indicated a potential to lower serum cholesterol levels, particularly low-density lipoprotein cholesterol concentration, this effect has not been consistently observed in all research. researchgate.netbmj.comnih.govnih.gov

The improvement in insulin resistance and dyslipidemia contributes to the potential of this compound to attenuate various disorders and risk factors associated with metabolic syndrome. bmj.comnih.govnih.govresearchgate.net

Role of Helz2 Inhibition in Hepatic Steatosis

Research indicates that this compound may play a role in modulating hepatic steatosis through its interaction with helicase with zinc finger 2 (Helz2). This compound has been shown to bind to Helz2 with high affinity. nih.govresearchgate.net Helz2 functions as a nuclear transcriptional coregulator and is considered a metabolic sensor, potentially acting as a coactivator by binding to the DNA-binding domain of PPARγ, a key regulator of metabolic processes. nih.gov Increased expression of Helz2 has been linked to fatty liver and insulin resistance in obese mice, and a significant increase in hepatic Helz2 gene expression has been observed in obese patients with fatty liver compared to those without. nih.gov

Chronic oral administration of this compound in a mouse model of human obesity has demonstrated a dose-dependent inhibition of hepatic lipid accumulation. researchgate.netnih.gov This effect is attributed to the inhibition of lipogenesis, specifically by inhibiting the expression of Scd1, a limiting enzyme, and the activation of fatty acid β-oxidation through enhancing the expression of Cpt1a, a gatekeeper enzyme, in the liver. researchgate.netnih.gov This modulation of lipid metabolism by this compound has resulted in improvements in insulin resistance and hyperlipidaemia in these models. nih.govresearchgate.netnih.gov Studies suggest that this compound's binding to Helz2 inhibits Helz2-mediated steatosis in the liver. nih.govresearchgate.net

Pancreatic Beta Cell Function and Survival Research

Investigations into the effects of this compound on pancreatic beta cells have revealed complex interactions, particularly concerning endoplasmic reticulum (ER) stress and apoptosis. While initially hypothesized to protect beta cells from ER stress due to its ability to inhibit eIF2α dephosphorylation, research has shown a contrasting effect. oup.comnih.govoup.com

Potentiation of Lipotoxic ER Stress and Apoptosis in Beta Cells

Studies have demonstrated that this compound can sensitize pancreatic beta cells to lipotoxic ER stress and apoptosis induced by saturated free fatty acids (FFAs) like palmitate. oup.comnih.govoup.com Rather than protecting beta cells, this compound has been observed to potentiate FFA-induced cell death in clonal rat beta cells and in rat and human islets. oup.comnih.gov In vitro and in vivo studies in rodents have shown that this compound treatment can induce beta cell dysfunction and lead to impaired glucose tolerance. oup.comnih.govoup.com

PERK/eIF2α/CHOP Signaling in Beta Cell Dysfunction

The potentiation of lipotoxic ER stress and apoptosis by this compound in beta cells is mediated through the PERK/eIF2α/CHOP signaling pathway. oup.comnih.govoup.comresearchgate.netulb.ac.be this compound enhances FFA-induced phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). oup.comnih.gov Prolonged or intense eIF2α phosphorylation is known to cause beta cell dysfunction and apoptosis. oup.comoup.com Furthermore, this compound enhances the expression of C/EBP homologous protein (CHOP), a proapoptotic transcription factor downstream of eIF2α phosphorylation, which mediates the sensitization to lipotoxicity. oup.comnih.govoup.comulb.ac.be Research indicates that this compound binds to GADD34, a regulatory protein of the PP1 dephosphorylation complex, and inhibits its binding to PP1, thereby enhancing phosphorylated eIF2α levels. oup.comoup.comnih.gov This highlights the critical importance of the tight regulation of eIF2α phosphorylation for normal pancreatic beta cell function and survival. oup.comnih.gov

Antiviral and Anti-Infective Research

This compound has also been investigated for its potential antiviral and anti-infective properties, with notable findings in the context of prion diseases.

Anti-Prion Activity

This compound has demonstrated anti-prion activity in various models. biorxiv.orguu.senih.govoup.comepo.orguniroma1.itnih.gov It was identified as active against both yeast and mammalian prions in in vivo and ex vivo assays. biorxiv.orgepo.orgnih.gov Studies using a yeast-based assay showed that this compound was strongly active against [PSI+] and [URE3] prions. epo.org In a cell-based assay using scrapie-infected murine neuroglial cells, this compound efficiently promoted the clearance of the misfolded prion protein, PrPSc, in a dose-dependent manner, with an observed IC50 of approximately 5 µM. epo.orgnih.gov This activity did not appear to involve a decrease in the basal level of the cellular prion protein (PrPC). nih.gov Furthermore, this compound showed activity in a transgenic mouse model for ovine prion propagation, resulting in a slight but statistically significant prolongation of survival in treated animals. nih.gov The anti-prion activity of this compound does not appear to be related to its agonist activity on α2-adrenergic receptors, as other antihypertensive agents with similar mechanisms of action were found to be inactive against prions. nih.gov

Inhibition of Ribosomal Protein Folding Activity (PFAR)

A key mechanism underlying the anti-prion activity of this compound is the inhibition of the protein folding activity of the ribosome (PFAR). biorxiv.orguu.senih.govoup.comresearchgate.net PFAR is a function of the large ribosomal subunit's ribosomal RNA (rRNA), specifically mediated by domain V of the 23S/25S/28S rRNA. nih.govresearchgate.net Research suggests that PFAR is involved in prion propagation. uu.senih.gov this compound, along with other antiprion compounds like 6-aminophenanthridine (B1664678), has been shown to target ribosomal RNA and specifically inhibit PFAR. uu.senih.govresearchgate.net These compounds are believed to inhibit PFAR by competing with protein substrates for common binding sites on the domain V rRNA. nih.govresearchgate.net The inhibition of PFAR by this compound and similar compounds suggests that the ribosome, and particularly PFAR, may play a role in the formation and/or propagation of prions. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5702062 citeab.comnih.gov
Helz285441 cloudna.cn
PERK (EIF2AK3)53469448 wikipedia.org, 66561167 guidetopharmacology.orgcenmed.com
eIF2α (EIF2S1)5717801 wikipedia.org
CHOP (DDIT3)45266822 nih.gov, 56842157 nih.gov
Palmitate961 wikipedia.org
GADD34 (PPP1R15A)9445 wikipedia.org
PP1 (PPP1CA, PPP1CB, PPP1CC)5501 fishersci.ca, 5502 cenmed.com, 5503 mdpi.com
PrPScN/A (misfolded protein isoform)
PrPCN/A (cellular protein isoform)
6-aminophenanthridine77718 guidetomalariapharmacology.org
Scd1390813 researchgate.net
Cpt1a10503 xenbase.org

Interactive Data Table Example (Illustrative - Data derived from text)

While specific numerical data points for creating complex interactive tables were not consistently available across all search results for direct comparison in a single table, the following illustrates how data on the effect of this compound on beta cell apoptosis could be presented if more detailed quantitative results were provided in the sources.

Treatment GroupFFA ConcentrationThis compound ConcentrationBeta Cell Apoptosis (%)
ControlLow0 µM~6-8% oup.com
This compound AloneN/A0.2 - 50 µM~6-8% oup.com
FFA + this compoundHighVariousPotentiated Cell Death oup.comnih.gov

Detailed Research Findings Snippets (Examples based on search results)

"Guanabenz induced β cell dysfunction in vitro and in vivo in rodents and led to impaired glucose tolerance." oup.comnih.gov

"The drug significantly potentiated FFA-induced cell death in clonal rat β cells and in rat and human islets." oup.comnih.gov

"Guanabenz enhanced FFA-induced eIF2α phosphorylation and expression of the downstream proapoptotic gene C/EBP homologous protein (CHOP), which mediated the sensitization to lipotoxicity." oup.comnih.gov

"chronic oral administration of this compound produces a dose-dependent inhibition of lipid accumulation by inhibiting lipogenesis and activating fatty acid Β-oxidation in the liver of obese mice, resulting in improvement of insulin resistance and hyperlipidaemia." nih.govresearchgate.netnih.gov

"this compound was found to be active against mammalian prion in this cell based-assay... By testing different concentrations of this compound, a dose-dependent antiprion effect was observed which allow the inventors to determine an IC50 of about 5µM for this compound". epo.org

"Our results show that two prion inhibitors 6-aminophenanthridine and this compound implement antiprion activity by binding to ribosomal RNA and inhibiting PFAR." uu.senih.gov

References

oup.com Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - Oxford Academic biorxiv.org Guanabenz treatment improves Oculopharyngeal muscular dystrophy phenotype - bioRxiv nih.gov Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - PubMed uu.se The ribosome – a new target for antiprion medicines - Uppsala University wikipedia.org GSK2606414 - Wikipedia guidetopharmacology.org GSK2606414 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY wikipedia.org Salubrinal - Wikipedia nih.gov Protein Folding Activity of the Ribosome (PFAR) –– A Target for Antiprion Compounds - PMC - PubMed Central wikipedia.org Guanabenz - Wikipedia cuhk.edu.cn ISRIB - Wikipedia epo.org this compound 98.0+%, TCI America™ | Fisher Scientific oup.com Guanabenz Sensitizes Pancreatic b Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis citeab.com (KS-1362) this compound - Key Organics - CiteAb acs.org AMG PERK 44 (C007B-016695) - Cenmed Enterprises oup.com Guanabenz (Wytensin™) selectively enhances uptake and efficacy of hydrophobically modified siRNAs | Nucleic Acids Research | Oxford Academic nih.gov CHOP regimen | C101H126Cl2N7O28P | CID 56842157 - PubChem nih.gov GalNAc-ChoP | C13H28N2O9P+ | CID 45266822 - PubChem nih.gov this compound | C10H12Cl2N4O2 | CID 5702062 - PubChem nih.gov Efficacy and safety of this compound treatment for non-alcoholic fatty liver disease: a study protocol for a randomised investigator-initiated phase IIa study - PubMed researchgate.net The oral administration of Ga reduces hepatic TG content and... - ResearchGate researchgate.net (A) Scheme of PFAR (Protein Folding Activity of the Ribosome) assay - ResearchGate biorxiv.org Targeting Endoplasmic Reticulum Stress as an Effective Treatment for Alcoholic Pancreatitis epo.org Use of chlorine guanabenz derivatives for treating prion-based diseases - Patent 1908465 uniroma1.it Small Molecules with Anti Prion Activity - IRIS citeab.com guanabenz | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY researchgate.net Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic ... ulb.ac.be The eukaryotic translation initiation factor 2, a hero turned villain in β cells cenmed.com Gsk Perk Inhibitor - Cenmed Enterprises nih.gov Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PubMed Central nih.gov Efficacy and safety of this compound treatment for non-alcoholic fatty liver disease cloudna.cn cds-db nih.gov Effect of Guanabenz on WT and GADD34-/- mOPCs. (A) Guanabenz ... arxiv.org 4-octylphenol (B30498) (OP) - XenWiki uni.lu Allicin - Wikipedia nih.gov Inhibitors of eIF2α Dephosphorylation Slow Replication and Stabilize Latency in Toxoplasma gondii - PMC - PubMed Central genecards.org Target Name: Protein-tyrosine phosphatase 1B (PTP1B) frontiersin.org NON-ATP/CATALYTIC SITE P38 MITOGEN ACTIVATED PROTEIN ... pubcompare.ai Identification of Small Molecules That Protect Pancreatic β Cells against Endoplasmic Reticulum Stress-Induced Cell Death | ACS Chemical Biology - ACS Publications HELZ2: a new, interferon-regulated, human 3'-5' exoribonuclease of the RNB family is expressed from a non-canonical initiati - bioRxiv (2194) MG-132 - Cell Signaling Technology - CiteAb Helicide | C13H16O7 | CID 12896796 - PubChem [2501.02154] Predicting novel pharmacological activities of compounds using PubChem IDs and machine learning (CID-SID ML model) - arXiv pubchemlite/fp_merge.pl · 337fd79f605a874f4633181ec5b2faeebd2c42d4 · Environmental Cheminformatics / pubchem - LCSB Gitlab SCAF8 Gene - SR-Related CTD Associated Factor 8 - GeneCards Identification of COVID-19 and Dengue Host Factor Interaction Networks Based on Integrative Bioinformatics Analyses - Frontiers Zoxazolamine, by Merck Group - Product details - Pubcompare wikipedia.org Palmitic acid | C16H32O2 | CID 961 - PubChem wikipedia.org PPP1R15A protein, human | 9445 - GeneCards fishersci.ca PPP1CA protein, human | 5501 - GeneCards cenmed.com PPP1CB protein, human | 5502 - GeneCards mdpi.com PPP1CC protein, human | 5503 - GeneCards guidetomalariapharmacology.org 6-aminophenanthridine | C13H10N2 | CID 77718 - PubChem researchgate.net SCD protein, human | 390813 - GeneCards xenbase.org CPT1A protein, human | 10503 - GeneCards

Mechanisms of PrPSc Clearance

This compound (GA) has demonstrated activity against prions, the infectious agents responsible for transmissible spongiform encephalopathies (TSEs). GA was identified through screens utilizing yeast models for prion activity and subsequently shown to promote the clearance of ovine PrPSc in cell-based assays. nih.govnih.gov This effect appears to be specific, as certain structural analogues of GA did not exhibit similar antiprion activity. nih.gov

The antiprion activity of this compound is not believed to be mediated by its agonist activity on α2-adrenergic receptors; other antihypertensive agents with similar mechanisms of action were found to be inactive against prions. nih.govnih.gov Instead, studies suggest that this compound may act on conserved prion-controlling mechanisms present in eukaryotes. nih.gov Biochemical and genetic research indicates that this compound, along with other antiprion compounds, targets ribosomal RNA (rRNA), specifically inhibiting the protein folding activity of the ribosome (PFAR), which is located in domain V of the large subunit rRNA. mdpi.comembopress.org This suggests that the large ribosomal RNA plays a role in prion propagation, and this compound may interfere with this function through direct interaction, leading to reduced prion stability or propagation. embopress.org

In ex vivo cell-based assays using scrapie-infected MovS6 cells, this compound effectively promoted PrPSc clearance in a dose-dependent manner, with an IC50 of 5 µM. epo.org At concentrations up to 100 µM, this compound did not appear to directly resolubilize PrPSc aggregates, suggesting its mechanism does not involve direct action on pre-existing aggregates. epo.org While guanabenz treatment decreased prion infectivity in cerebellar organotypic slice cultures (COCS), it did not consistently show neuroprotection in this model, potentially due to subliminal drug toxicity observed at higher concentrations. plos.org

Biofilm Inhibition (e.g., Escherichia coli)

This compound has been identified as a potential inhibitor of bacterial biofilm formation, particularly in Escherichia coli. researchgate.netasm.orgnih.govresearchgate.net Biofilms formed by E. coli are complex structures composed primarily of curli amyloid fibers and cellulose (B213188), which contribute to pathogenicity, antibiotic resistance, and chronic infections. researchgate.netasm.orgnih.govresearchgate.net

Reduction of Curli Amyloid and Cellulose Biosynthesis

Research indicates that this compound can inhibit the production of both cellulose and curli amyloid protein, the main components of E. coli biofilms. researchgate.netasm.orgnih.govresearchgate.net Studies using E. coli strain AR3110 have shown that this compound can alter the colony morphology on Congo red agar (B569324), consistent with inhibition of curli and cellulose production. researchgate.net Furthermore, E. coli AR3110 grown on calcofluor-supplemented agar with this compound exhibited very weak fluorescence, confirming the inhibition of cellulose production. asm.org this compound has been shown to downregulate genes associated with cellulose synthesis. nih.gov

Impact on Bacterial Motility and Gene Expression

Pathway enrichment analysis suggests that this compound impacts several pathways related to biofilm development in E. coli, including ABC transporters, quorum sensing, and two-component systems. asm.orgnih.gov Consistent with its effect on biofilm components, this compound treatment decreased the expression of multiple genes linked to E. coli motility. nih.gov While motility experiments revealed that this compound slightly affected E. coli swarming motility, it had no observed effect on swimming motility. nih.gov

Toxoplasmosis Research

Guanabenz has been repurposed and investigated for its antiparasitic activity, showing efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govresearchgate.netjpatholtm.org T. gondii can persist as a chronic infection by forming tissue cysts, often in the brain, which can reactivate and cause severe disease in immunocompromised individuals. nih.gov

Studies have shown that guanabenz exhibits activity against both the replicative (tachyzoite) and latent (bradyzoite) stages of T. gondii. nih.govresearchgate.net In vitro experiments have demonstrated that guanabenz can inhibit the replication of T. gondii tachyzoites. researchgate.net Importantly, guanabenz has been shown to cross the blood-brain barrier, which is crucial for targeting tissue cysts that form in the brain. nih.govresearchgate.net

In established mouse models of toxoplasmosis, guanabenz treatment has shown promising results. It has been reported to protect mice from acute toxoplasmosis and, significantly, reduce the number of brain cysts in chronically infected animals. nih.govresearchgate.net This reduction in brain cyst burden suggests that guanabenz can interfere with the latent stage of the infection. nih.govresearchgate.net Research indicates that guanabenz may disrupt tissue cyst physiology. nih.govresearchgate.net The mechanism of action against T. gondii is thought to involve the inhibition of dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key factor associated with stage conversion in the parasite. jpatholtm.orgnih.gov

However, the efficacy of guanabenz against latent toxoplasmosis can vary depending on the mouse strain. nih.gov Studies have also explored combination therapies involving guanabenz and other antiparasitic drugs, with mixed results, suggesting complex interactions between the drugs and host-parasite dynamics. nih.gov

Other Emerging Research Domains

Enhancement of Small Interfering RNA (siRNA) Cellular Internalization and Efficacy

This compound has been found to enhance the cellular internalization and efficacy of small interfering RNAs (siRNAs), particularly hydrophobically modified siRNAs (hsiRNAs). nih.govnih.govresearchgate.netoup.com Efficient intracellular delivery remains a significant challenge for oligonucleotide therapeutics like siRNA, as a large fraction can become trapped in endo-lysosomal compartments. nih.govnih.gov

High-throughput screening assays have identified this compound as a compound capable of markedly increasing the cellular uptake and target mRNA silencing of hsiRNAs. nih.govnih.govresearchgate.net Studies have shown that co-delivery of this compound with hsiRNA can lead to a significant improvement in hsiRNA potency, resulting in a substantial decrease in the half maximal inhibitory concentration (IC50). nih.govnih.govresearchgate.netoup.com For instance, one study reported a roughly 100-fold decrease in hsiRNA IC50 (from 132 nM to 2.4 nM) in the presence of this compound. nih.govnih.gov

This enhancement of efficacy is attributed in large part to a dramatic increase in hsiRNA cellular membrane association and internalization when co-administered with this compound. oup.com This functionality appears to be sequence-independent but specific to the oligonucleotide class. oup.com While the precise mechanism by which this compound enhances siRNA delivery is still under investigation, it may involve interference with pathways related to RNA trafficking or endocytosis. oup.com this compound has been implicated in inhibiting protein dephosphorylation by protein phosphatase 1 (PP1) and affecting the protein-folding activity of the ribosome (PFAR), although a direct link between these activities and enhanced siRNA delivery is not yet fully established. oup.com

Facilitation of Hydrophobically Modified siRNAs (hsiRNAs) Uptake

Modulation of Circadian Rhythms

The circadian clock regulates numerous biological processes, and disruptions to these rhythms are associated with various health problems researchgate.netmdpi.comnih.govresearchgate.netsciprofiles.comnih.govmdpi.com. Recent studies have uncovered a role for this compound in regulating circadian rhythms, particularly through its interaction with the integrated stress response (ISR) and its effects on core clock genes.

This compound has been shown to induce and exacerbate the integrated stress response (ISR) by increasing the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) researchgate.netmdpi.comnih.govresearchgate.netsciprofiles.comnih.gov. This effect has been observed in cultured fibroblasts and in the mouse brain, including the suprachiasmatic nucleus (SCN), which serves as the master circadian pacemaker researchgate.netmdpi.comnih.govsciprofiles.comnih.gov. The hyperphosphorylation of eIF2α induced by this compound is associated with alterations in circadian period length researchgate.netnih.govsciprofiles.comnih.gov. Specifically, it has been linked to a shortened circadian period in cells and animals and the disruption of behavioral circadian rhythms in mice researchgate.netnih.govsciprofiles.comnih.gov. This suggests that exacerbated ISR activation, mediated by this compound's effect on eIF2α phosphorylation, can impair the functions of the brain's circadian clock researchgate.netnih.govsciprofiles.comnih.gov.

Table 2: Effect of this compound on Per1 and Per2 Expression in Mouse SCN

Clock GeneTreatmentCircadian Time (CT)Relative Expression Level (Arbitrary Units)
Per1VehicleCT2Low
Per1VehicleCT14High
Per1This compoundCT2Increased
Per1This compoundCT14Increased
Per2VehicleCT2Low
Per2VehicleCT14High
Per2This compoundCT2Increased
Per2This compoundCT14Increased

Note: This table represents qualitative findings regarding the disruption of Per1 and Per2 oscillations by this compound nih.govresearchgate.net. Specific quantitative data would be required for a precise numerical table.

Beyond its effects on the brain's circadian clock, this compound has also been investigated for its influence on the circadian rhythm of platelet aggregability researchgate.netnih.gov. Studies in healthy subjects have shown that platelet aggregability exhibits a diurnal variation, typically higher in the morning and lower in the evening nih.gov. Administration of this compound was found to significantly reduce platelet aggregability, particularly suppressing the morning enhancement nih.gov. This effect on platelet function, in addition to its antihypertensive actions, suggests a potential role for this compound in reducing the risk of vascular events that frequently occur in the morning nih.gov.

Disruption of Clock Gene Expression (e.g., Per1, Per2)

Veterinary Medicine Applications

This compound has also found applications and is being explored in veterinary medicine, particularly in equine practice. Its properties as an alpha-2 adrenergic receptor agonist contribute to its effects in animals regulations.govnexgenvetrx.comuky.edunexgenvetrx.com.

In horses, this compound has been utilized for its sedative and analgesic effects regulations.govnexgenvetrx.comuky.edunexgenvetrx.com. It is reported to provide rapid-acting, long-lasting, and selectively reversible sedation and analgesia, which can be beneficial for standing procedures regulations.govnexgenvetrx.comnexgenvetrx.com. Furthermore, it has been increasingly used as a calming agent in racing and performance horses to manage anxiety and improve focus and manageability regulations.govnexgenvetrx.comuky.edunexgenvetrx.com. This application is seen as a potentially superior alternative to some harsher psychotropic drugs previously used for similar purposes nexgenvetrx.comuky.edunexgenvetrx.com.

Beyond its calming and sedative effects, this compound's antihypertensive properties have also been relevant in veterinary contexts. In equine practice, it has been used to lower blood pressure, particularly to potentially reduce the incidence and severity of exercise-induced pulmonary hemorrhage (EIPH) in racehorses regulations.govuky.edu. While its use in racing is subject to regulations due to its effects, the underlying mechanism of reducing pulmonary hypertension highlights another therapeutic application in veterinary medicine regulations.govuky.edu.

Table 3: Reported Veterinary Applications of this compound in Equines

ApplicationReported EffectContext
Sedation/AnalgesiaRapid-acting, long-lasting, selectively reversible sedative and analgesic effectStanding procedures, general calming
Calming AgentReduces anxiety, improves focus and manageabilityRacing and performance horses
AntihypertensiveLowers blood pressure, potentially reduces EIPH incidence/severityManagement of exercise-induced conditions

Note: This table summarizes reported applications and effects in veterinary medicine, primarily in equines regulations.govnexgenvetrx.comuky.edunexgenvetrx.com.

Sedation and Analgesia Mechanisms

Research, particularly in horses, has investigated the sedative and analgesic effects of this compound. Studies have shown that guanabenz can induce clinically useful sedation and analgesia. uky.edunexgenvetrx.com The mechanism is believed to involve the activation of alpha-2 adrenoceptors, which are known targets for sedative and analgesic drugs in veterinary medicine. uky.edu Compared to other alpha-2 agonists like detomidine (B1200515) and xylazine (B1663881), guanabenz has been reported to produce a more intense and longer-lasting sedation and analgesia. uky.edunexgenvetrx.comregulations.gov

This compound has also been identified as an IGRS (imidazoline I2 binding site) selective ligand, in addition to being an alpha-2 adrenergic agonist. medkoo.combio-techne.comrndsystems.com While the primary sedative and analgesic effects are attributed to alpha-2 adrenergic receptor activation, the role of imidazoline (B1206853) receptors in these effects is an area of ongoing investigation. uky.edubioone.orgnih.gov

Antinociceptive Response

Studies have demonstrated that this compound produces an antinociceptive response, which is the body's mechanism for reducing sensitivity to painful stimuli. uky.eduregulations.gov Research in mice and rats using the tail flick assay indicated that guanabenz possesses dose-dependent antinociceptive activity. nih.govacs.org This effect appears to be mediated by the activation of alpha-2 adrenoceptors, as it was antagonized by yohimbine, an alpha-2 adrenergic antagonist, but not by naloxone, an opioid receptor antagonist. nih.gov

A comparative study in horses found that among several alpha-2 adrenergic agonists evaluated, only guanabenz produced an intense and relatively prolonged antinociceptive response. uky.eduregulations.gov The antinociceptive effect of guanabenz in horses was rapid in onset and persisted for several hours. uky.edu This suggests a potential for this compound in pain management, mediated through alpha-2 adrenergic receptor activation. uky.edunih.gov

Prophylaxis for Exercise-Induced Pulmonary Hemorrhage (EIPH)

Exercise-Induced Pulmonary Hemorrhage (EIPH) is a condition observed in horses, particularly racehorses, where strenuous exercise leads to bleeding in the lungs. regulations.govnih.govresearchgate.net While furosemide (B1674285) is a commonly used medication for EIPH prophylaxis, research has explored other agents, including this compound. researchgate.net

This compound has been investigated for its potential to reduce the incidence and/or severity of EIPH in horses. uky.eduregulations.gov The proposed mechanism relates to its ability to lower blood pressure through its central alpha-2 adrenergic agonist activity, which results in decreased sympathetic outflow and vasodilation. patsnap.comdrugs.compatsnap.comuky.edu By reducing pulmonary hypertension during exercise, it is hypothesized that guanabenz could ameliorate EIPH. uky.edu Reports indicate that guanabenz has been administered to horses for its anti-hypertensive effects with the aim of reducing EIPH. uky.eduregulations.gov

Reduction of Cortisol Levels

Cortisol is a hormone released in response to stress. nih.govnih.gov Research in Thoroughbred horses undergoing intense exercise has shown that this compound administration can lead to a decrease in plasma cortisol concentrations during the exercise period. regulations.govnih.gov

A study involving exercise-conditioned horses treated with this compound demonstrated lower mean concentrations of plasma cortisol compared to a placebo group during exercise. nih.gov This effect on cortisol levels suggests that this compound may modulate the neuroendocrine response to stress, potentially through its influence on the sympathetic nervous system and its interaction with alpha-2 adrenergic receptors. patsnap.comdrugs.compatsnap.comnih.gov The reduction in cortisol levels in horses treated with guanabenz has been associated with decreased responsiveness to physiological stimuli, potentially leading to increased focus. regulations.gov

Management of Anxiety and Stress-Related Conditions in Animals

This compound's sedative and sympatho-inhibitory properties suggest a potential role in managing anxiety and stress-related conditions in animals. patsnap.comnexgenvetrx.com Its action as a central alpha-2 adrenergic agonist reduces sympathetic outflow, which can contribute to a calming effect. patsnap.comdrugs.comnexgenvetrx.com

In horses, guanabenz is reported to be used as a calming agent, particularly in performance horses, to reduce excitability and anxiety and improve focus and manageability. nexgenvetrx.comnih.gov This application aligns with its observed sedative properties and its ability to induce signs of adrenergic suppression. nexgenvetrx.comnih.gov While research on the specific mechanisms underlying its use for anxiety and stress management in animals is ongoing, its known pharmacological profile as an alpha-2 adrenergic agonist supports its potential in this area. patsnap.comdrugs.comuky.edunexgenvetrx.com

Here is a summary of some research findings related to the effects of this compound in horses:

EffectObservationReference
SedationRapid and intense sedative effect, longer lasting than other alpha-2 agonists uky.edunexgenvetrx.comregulations.gov
AnalgesiaClinically useful analgesic effect, relatively long-lasting uky.edunexgenvetrx.com
AntinociceptionIntense and relatively prolonged response uky.eduregulations.gov
Cortisol LevelsLower mean plasma cortisol concentrations during exercise regulations.govnih.gov
Heart RateLower mean heart rate during exercise nih.gov

Pharmacological Profile and Comparative Studies of Guanabenz Acetate

Pharmacokinetics Research

Pharmacokinetic studies of guanabenz (B1672423) acetate (B1210297) detail its absorption, distribution, metabolism, and excretion within the body, as well as its plasma half-life and clearance. Research has also begun to explore potential differences in the pharmacokinetic and pharmacodynamic profiles of its E- and Z-isomers.

Absorption, Distribution, Metabolism, and Excretion Profiles

Following oral administration, at least 70-80% of a guanabenz acetate dose is absorbed. nih.govechemi.com Peak plasma concentrations of unchanged drug typically occur within 2-5 hours in fasting individuals. nih.govechemi.comdrugs.com The effect of food on absorption has not been determined. nih.govechemi.comdrugs.com

Guanabenz appears to be extensively distributed in humans. echemi.compharmacompass.com The apparent steady-state volume of distribution averages approximately 93 and 147 L/kg after 16 mg and 32 mg oral doses, respectively. echemi.compharmacompass.com Studies in rats have shown rapid and extensive distribution into the central nervous system, with brain concentrations significantly higher than plasma concentrations. echemi.com

Guanabenz undergoes extensive first-pass hepatic metabolism. nih.govechemi.compharmacompass.compatsnap.com The site(s) of metabolism have not been definitively determined, but hepatic biotransformation is a major elimination pathway. nih.govechemi.compharmacompass.comnih.govnih.gov Less than 2% of the administered dose is excreted unchanged in the urine. nih.govechemi.compharmacompass.comnih.gov Approximately 80% of a dose is excreted in urine within the first 24 hours. nih.govechemi.compharmacompass.com Metabolites found in urine include (E)-p-hydroxyguanabenz (about 10%), its glucuronide conjugate (about 25%), guanabenz conjugates (about 5%), (Z)-guanabenz (about 1%), (Z)-guanabenz conjugates (about 1%), possibly (Z)-p-hydroxyguanabenz (less than 1%), (Z)-p-hydroxyguanabenz conjugates (about 2%), and 2,6-dichlorobenzyl alcohol conjugates (about 2%). pharmacompass.com

The disposition of guanabenz can be altered in patients with hepatic and/or renal impairment. nih.govechemi.comdrugs.com In patients with chronic hepatic disease, mean plasma concentrations were higher, and oral-dose clearance and terminal-phase volume of distribution were lower compared to healthy volunteers. nih.gov These changes may be attributed to enhanced oral bioavailability and decreased hepatic clearance. nih.govechemi.comnih.gov

Plasma Half-life and Clearance Characteristics

The elimination half-life of guanabenz following single oral doses in healthy adults has been reported to average between 4 and 14 hours, with a range of 3.5 to 21 hours. nih.govpharmacompass.com One study reported an average half-life of 12-14 hours. nih.govpharmacompass.com Another source indicates an average half-life of about 6 hours. drugs.comnexgenvetrx.comdrugbank.com

Renal clearance of guanabenz is reported to be between 0.09 and 0.131 L/min. nih.govechemi.compharmacompass.commedicaldialogues.in Systemic clearance in rhesus monkeys was found to be 27.5 ± 1.4 ml/min/kg, with hepatic clearance being a major determinant of elimination. nih.gov

In patients with hepatic impairment, the half-life is only slightly prolonged, but clearance is decreased. nih.govechemi.comdrugs.compharmacompass.comnih.gov The elimination half-life may also be prolonged, and clearance decreased, in patients with renal impairment, particularly those on hemodialysis. nih.govechemi.comdrugs.compharmacompass.com

Here is a summary of pharmacokinetic parameters:

ParameterValue (Healthy Adults)NotesSource(s)
Oral Absorption≥ 70-80% nih.govechemi.com
Peak Plasma Concentration (Tmax)2-5 hours (fasting) nih.govechemi.comdrugs.com
Elimination Half-life (T1/2)4-14 hours (average)Range: 3.5-21 hours; Some report ~6 hours nih.govdrugs.compharmacompass.comnexgenvetrx.comdrugbank.com
Renal Clearance0.09-0.131 L/min nih.govechemi.compharmacompass.commedicaldialogues.in
Unchanged Drug Excreted in Urine< 2% nih.govechemi.compharmacompass.comnih.gov
Total Excretion in Urine (24h)~80% (as metabolites) nih.govechemi.compharmacompass.com
Volume of Distribution (Vd)~93-147 L/kg (steady state)Dose-dependent echemi.compharmacompass.com

Isomer-Specific Pharmacokinetic and Pharmacodynamic Profiles (E- versus Z-Guanabenz)

Guanabenz is unique among some alpha-2 agonists in that it exists as E and Z isomers. uky.eduresearchgate.net The entirety of clinically used this compound is the E-isomer. researchgate.netresearchgate.net The Z-isomer is known to lack significant hypotensive properties. researchgate.netresearchgate.netacs.orgnih.gov

Recent studies have indicated that the Z-isomer retains anti-endoplasmic reticulum (ER) stress activity, an effect independent of its alpha-2 adrenoceptor interaction. researchgate.netresearchgate.netacs.orgnih.gov Coupled with its lack of sedative effects, the Z-isomer is being investigated for potential therapeutic uses related to ER stress-related disorders. researchgate.netresearchgate.netacs.orgnih.gov

Pharmacokinetic analysis of the Z-isomer has revealed a distinct profile compared to the E-isomer. researchgate.netresearchgate.netacs.orgnih.gov The Z-isomer appears to be metabolically more stable against hepatic microsomal degradation and is significantly less protein bound in plasma compared to the E-isomer. researchgate.netacs.orgnih.gov This results in a higher apparent volume of distribution and clearance for the Z-isomer. researchgate.netresearchgate.net Tissue distribution analysis after oral administration showed similar concentrations of both isomers. acs.org

IsomerHypotensive ActivitySedative EffectsAnti-ER Stress ActivityMetabolic Stability (Hepatic Microsomal)Plasma Protein BindingApparent Volume of DistributionClearance
E-GuanabenzSignificantPresentPresentLowerHigherLowerLower
Z-GuanabenzLackingLackingRetainedHigherLowerHigherHigher

Comparative Analyses with Other Alpha-2 Adrenergic Agonists

This compound belongs to the class of alpha-2 adrenergic agonists, which includes compounds like clonidine (B47849), dexmedetomidine (B676), and xylazine (B1663881). Comparisons highlight differences in their pharmacological properties, receptor potency, selectivity, and duration of action.

Comparison of Pharmacological Properties (e.g., Clonidine, Dexmedetomidine, Xylazine)

Guanabenz, clonidine, dexmedetomidine, and xylazine are all alpha-2 adrenergic receptor agonists. nexgenvetrx.comresearchgate.nettandfonline.commedchemexpress.comuspharmacist.com Their primary mechanism of action involves stimulating central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the brain. echemi.comdrugs.compatsnap.comnexgenvetrx.comresearchgate.netasm.org This results in decreased peripheral resistance, reduced heart rate, and ultimately lower blood pressure. patsnap.comnexgenvetrx.com

A comparative study in horses evaluating sedative, analgesic, and antinociceptive effects showed that guanabenz produced more intense and considerably longer-lasting effects than clonidine, detomidine (B1200515), romifidine (B1679519), medetomidine (B1201911), and xylazine at the doses tested. uky.edu Guanabenz also had the longest duration of increased urine volume compared to xylazine, detomidine, romifidine, medetomidine, and clonidine. uky.edu

Analysis of Differences in Receptor Potency, Selectivity, and Duration of Action

Alpha-2 adrenergic receptors have subtypes (α2A, α2B, α2C), and agonists can display varying degrees of selectivity for these subtypes. Guanabenz is described as an alpha-2 selective adrenergic agonist. nexgenvetrx.commedchemexpress.com It has been shown to be a selective agonist of α2a, α2b, and α2c adrenergic receptors with varying potencies (pEC50 values of 8.25, 7.01, and ~5, respectively). selleckchem.com

Comparisons of receptor potency among alpha-2 agonists can vary depending on the specific receptor subtype and the experimental model. In a study evaluating the inhibition of rat hippocampal CA3 epileptiform activity mediated by α2A-ARs, the rank order of potency for some imidazoline (B1206853) and guanidine (B92328) ligands was: dexmedetomidine > guanabenz > p-aminoclonidine > UK-14304 ≥ oxymetazoline (B75379)xylometazoline (B1196259) > guanfacine (B1203898) > clonidine ≫ xylazine. tandfonline.comresearchgate.net In this specific model, dexmedetomidine exhibited the highest potency (pEC50, 8.59), followed by guanabenz (pEC50, 7.94) and then clonidine (pEC50, 6.9). tandfonline.comresearchgate.net Xylazine showed significantly lower potency (pEC50, 5.16). tandfonline.comresearchgate.net

Regarding selectivity, while clonidine has an affinity predilection for alpha-2 over alpha-1 receptors of approximately 200:1, dexmedetomidine is reported to be more selective with a ratio of 1620:1. uky.edu Guanabenz is also an I2 imidazoline binding site selective ligand. tocris.com

The duration of action can also differ among these compounds. The hypotensive effect of a single oral dose of this compound is substantially diminished within 6-8 hours, with blood pressure returning to baseline values within 12 hours, although the effect can sometimes persist for 12 or more hours. echemi.comdrugs.com In horses, the bradycardia effect of a single dose of guanabenz lasted up to 3.5 hours, compared to shorter durations for clonidine (<1 hour), detomidine (<1 hour), medetomidine (1 hour), romifidine (2 hours), and xylazine (<1 hour). uky.edu The sedative effects of guanabenz in horses were also described as long-acting compared to drugs like detomidine. nexgenvetrx.com

Here is a comparative overview of selected alpha-2 adrenergic agonists:

CompoundPrimary Use (Human)Primary Use (Veterinary)Receptor Selectivity (α2:α1)α2A Receptor Potency (pEC50, example)Duration of Action (Antihypertensive/Sedative)
This compoundAntihypertensiveSedation/Analgesia (Equine)Alpha-2 selective, I2 ligand7.94 tandfonline.comresearchgate.netModerate (6-12+ hours hypotensive) echemi.comdrugs.com, Long (sedative in horses) nexgenvetrx.comuky.edu
ClonidineAntihypertensiveSedation/Analgesia~200:1 uky.edu6.9 tandfonline.comresearchgate.netModerate
DexmedetomidineSedationSedation/Analgesia~1620:1 uky.edu8.59 tandfonline.comresearchgate.netShorter than guanabenz (sedative in horses) nexgenvetrx.comuky.edu
XylazineNot commonSedation/AnalgesiaAlpha-2 selective5.16 tandfonline.comresearchgate.netShort (sedative in horses) uky.edu

Note: Receptor potency values can vary depending on the specific assay and conditions.

Differential Effects on Cellular Signaling Pathways Beyond Adrenergic Receptors

Beyond its primary interaction with alpha-2 adrenergic receptors, this compound has been shown to influence other cellular signaling pathways. A notable effect is its modulation of the unfolded protein response (UPR), a cellular stress response linked to the endoplasmic reticulum cancer.govpatsnap.com. Dysregulation of the UPR is implicated in various neurodegenerative conditions patsnap.com. By modulating this pathway, this compound may help reduce cellular stress patsnap.com.

Specifically, guanabenz suppresses endoplasmic reticulum (ER) stress by inhibiting the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), thereby increasing the phosphorylation level of eIF2α nih.govcancer.gov. This eIF2α-mediated process leads to the downregulation of the Rac1 pathway cancer.gov. Rac1, a small GTPase, plays a significant role in the proliferation, survival, motility, and invasiveness of tumor cells nih.govcancer.gov.

Furthermore, the eIF2α-mediated pathway influenced by guanabenz also impacts bone metabolism. It upregulates the expression of activating transcription factor 4 (ATF4), a key factor in osteoblastogenesis (bone formation), and downregulates nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a transcription factor crucial for osteoclastogenesis (bone resorption) cancer.gov. This combined effect promotes new bone formation and inhibits bone degradation cancer.gov.

Recent studies also suggest that guanabenz can induce the integrated stress response (ISR) by increasing eIF2α phosphorylation in cultured fibroblasts and the mouse brain nih.gov. This hyperphosphorylation has been associated with shortened circadian periods in cells and disrupted behavioral circadian rhythms in mice nih.gov. Research indicates that exacerbated ISR activation can impair the function of the brain's circadian clock by disrupting clock gene expression nih.gov.

Additionally, research indicates that guanabenz acts as a full agonist at the human trace amine-associated receptor 1 (hTAAR1) mdpi.com. Studies using a BRET-based assay in HEK293 cells transfected with hTAAR1 showed that guanabenz displayed an Emax > 85% with an EC50 of 10 nM, indicating potent agonist activity mdpi.com. Activation of TAAR1 has been associated with beneficial effects on glucose control and body weight in animal models of type 2 diabetes and obesity mdpi.com.

The modulation of protein misfolding and the adrenergic activity of guanabenz appear to be based on independent mechanisms researchgate.net. Studies involving guanabenz derivatives have shown that it is possible to retain antiprion activity while losing the α2-adrenergic receptor agonistic activity researchgate.net.

Drug Interaction Research and Co-administration Considerations

This compound has the potential to interact with various other medications, which can either enhance or diminish its effects patsnap.com.

Interactions with Central Nervous System Depressants

Co-administration of this compound with central nervous system (CNS) depressants can lead to enhanced sedative effects nih.govpatsnap.comnexgenvetrx.comdrugs.commedicinenet.com. This combination may increase drowsiness and, in severe instances, potentially lead to respiratory depression patsnap.com. Patients should be advised that their tolerance for alcohol and other CNS depressants may be reduced when taking guanabenz nih.govdrugs.commedicinenet.com. Examples of CNS depressants that may interact with guanabenz include benzodiazepines, opioids, certain antihistamines, phenothiazines, and barbiturates nih.govpatsnap.comdrugs.commedicinenet.com.

Potential Interactions with Antidepressants and Beta-Blockers

Medications such as tricyclic antidepressants and beta-blockers can interfere with the antihypertensive effect of this compound patsnap.com. This interference may necessitate careful monitoring and potential dosage adjustments patsnap.com. Beta-blockers reduce blood pressure by blocking the action of hormones like epinephrine (B1671497) on beta receptors, slowing heart rate and reducing the force of contraction medicalnewstoday.comhopkinslupus.org. Tricyclic antidepressants are another class of drugs that may interact medicalnewstoday.commedicinenet.com.

Effects with Monoamine Oxidase Inhibitors (MAOIs)

Drugs that affect norepinephrine (B1679862) levels, such as monoamine oxidase inhibitors (MAOIs), can alter the efficacy of this compound and should generally be avoided patsnap.com. MAOIs increase the concentration of norepinephrine, serotonin, and dopamine (B1211576) by inhibiting the enzyme monoamine oxidase medicinenet.com. The combination of MAO inhibitors and certain drugs can cause an acute hypertensive episode medicinenet.com.

Context-Dependent Interactions with Anesthesia Agents in Preclinical Models

Preclinical studies, particularly in animal models, have explored the interactions of guanabenz with anesthesia agents. In horses, guanabenz administered intravenously rapidly induced sedation, analgesia, and antinociception effects uky.edu. These effects were described as more intense and considerably longer-lasting compared to other alpha-2 receptor agonists evaluated in the study uky.edu. This suggests a potential for guanabenz as a sedative and analgesic in veterinary medicine uky.edu. However, the specific interactions and implications for co-administration with various anesthesia agents require further detailed investigation in preclinical and potentially clinical contexts.

While clinical trials in humans have not demonstrated drug interactions with agents such as digitalis, diuretics, analgesics, anxiolytics, and antiinflammatory or antiinfective agents, the potential for increased sedation with CNS depressants is noted nexgenvetrx.comdrugs.com.

Table 1 summarizes some reported drug interactions with this compound.

Table 1: Selected Reported Drug Interactions with this compound

Interacting Drug Class/DrugPotential Effect on this compound or Co-administered DrugReference(s)
Central Nervous System DepressantsEnhanced sedative effects nih.govpatsnap.comnexgenvetrx.comdrugs.commedicinenet.com
Tricyclic AntidepressantsInterference with antihypertensive effect patsnap.com
Beta-BlockersInterference with antihypertensive effect patsnap.com
Monoamine Oxidase Inhibitors (MAOIs)Altered efficacy of this compound patsnap.com
Anesthesia Agents (Preclinical)Induction of sedation, analgesia, antinociception uky.edu

It is important to note that this table is not exhaustive, and comprehensive drug interaction information should be consulted when considering co-administration of this compound with other medications.

Clinical Research and Development Landscape

Rationale for Drug Repurposing through High-Throughput Screening Initiatives

The repurposing of Guanabenz (B1672423) acetate (B1210297) has been significantly driven by high-throughput screening (HTS) initiatives. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays, enabling the identification of unexpected activities of existing drugs. jpatholtm.orgasm.orgnih.gov In the case of Guanabenz acetate, these screens have revealed its potential in modulating cellular stress pathways, particularly the integrated stress response (ISR). jpatholtm.orgnih.govnih.gov

This compound has been shown to interfere with the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) by inhibiting the protein phosphatase 1 regulatory subunit 15A (PPP1R15A, also known as GADD34). nih.govnih.govresearchgate.net This action leads to prolonged phosphorylation of eIF2α, a key event in activating the ISR. nih.govnih.govresearchgate.net While eIF2α phosphorylation typically leads to a global attenuation of protein synthesis, it also paradoxically promotes the translation of specific mRNAs, including activating transcription factor 4 (ATF4), which plays a crucial role in cellular adaptation to stress. nih.govnih.gov By modulating this pathway, this compound can influence cellular fate under various stress conditions, including those implicated in neurodegenerative diseases and cancer. jpatholtm.orgfrontiersin.orgnih.gov

High-throughput screening using patient-derived primary cultured hepatocellular carcinoma (HCC) cells, for instance, identified this compound as a candidate therapeutic molecule from a library of FDA and EMA approved drugs. jpatholtm.orgnih.gov This screening highlighted its ability to reduce HCC cell viability through mechanisms involving apoptosis and autophagy, linked to its inhibition of GADD34 and subsequent activation of the PERK-eIF2α-ATF4 pathway. jpatholtm.orgnih.govkoreamed.org Similarly, HTS has identified this compound as a potential inhibitor of Escherichia coli biofilm formation, demonstrating its diverse pharmacological activities discoverable through screening approaches. asm.orgresearchgate.net

Ongoing Clinical Trials and Investigative Therapeutic Areas

Clinical trials are currently investigating the potential of this compound in several conditions, exploring the therapeutic implications of its effects on cellular stress responses and other mechanisms. medchemexpress.comclinicaltrials.eu

Neurodegenerative Diseases (e.g., MS, ALS, VWM)

Research into this compound for neurodegenerative diseases is based on its ability to modulate the integrated stress response, which is often dysregulated in these conditions. frontiersin.orgnih.govnih.gov

Multiple Sclerosis (MS): Clinical trials have investigated this compound for relapsing-remitting multiple sclerosis. arctomsci.commedchemexpress.comnibn.go.jp While one Phase 1 study was initiated, further details on outcomes require additional data. arctomsci.commedchemexpress.comnibn.go.jp The rationale stems from the involvement of the unfolded protein response, a component of the ISR, in MS pathology. koreamed.org

Amyotrophic Lateral Sclerosis (ALS): this compound has been explored in the context of ALS, a disease characterized by motor neuron degeneration where ER stress and the UPR are implicated. frontiersin.orgnih.gov Preclinical studies in some ALS models suggested potential benefits by modulating protein misfolding and adrenergic activity. frontiersin.org However, one study in a mutant SOD1 mouse model of ALS showed that Guanabenz treatment accelerated disease progression, highlighting the complexity of targeting stress responses in vivo. nih.gov A Phase 2 trial with a futility design was conducted in ALS patients. frontiersin.orgnibn.go.jp

Oncological Applications (e.g., Bone Metastasis, Hepatic Carcinoma)

This compound's potential in oncology is linked to its ability to induce ER stress-related cell death and influence pathways critical for cancer cell survival and proliferation. jpatholtm.orgnih.govfrontiersin.org

Bone Metastasis: Clinical trials have investigated this compound for bone metastasis in patients with solid tumors. arctomsci.commedchemexpress.comclinicaltrials.eu The aim was to assess its effect on bone turnover markers. clinicaltrials.eu However, a 2015 clinical trial (NCT02443103) exploring anti-metastatic activity in bone cancer patients was terminated prematurely due to poor accrual. arctomsci.commedchemexpress.comfrontiersin.org

Hepatic Carcinoma: Preclinical research has demonstrated that this compound induces endoplasmic reticulum stress-related cell death in hepatocellular carcinoma (HCC) cells. jpatholtm.orgnih.govkoreamed.org Studies using primary cultured HCC cells and cell lines showed that this compound reduced cell viability through apoptosis and autophagy by inhibiting GADD34 and activating the PERK-eIF2α-ATF4 pathway. jpatholtm.orgnih.govkoreamed.org This suggests its potential as a repurposed anti-cancer agent for HCC. jpatholtm.orgnih.gov

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

This compound is being investigated for its potential to treat NAFLD and NASH, conditions characterized by excessive fat accumulation in the liver. nih.govclinicaltrials.eunih.gov Its mechanism in this context appears to involve the inhibition of helicase with zinc finger 2 (Helz2)-mediated steatosis and the stimulation of fatty acid β-oxidation. nih.govnih.govresearchgate.net

A randomized, open-label, parallel-group, phase IIa study is underway to evaluate the efficacy and safety of this compound in patients with NAFLD/NASH and hypertension complications. nih.govnih.govresearchgate.net This study aims to assess the percentage reduction in hepatic fat content using MRI-proton density fat fraction as a primary endpoint. nih.govnih.govresearchgate.net Secondary endpoints include changes in liver enzyme levels and markers of liver stiffness. clinicaltrials.eu The study protocol involves randomizing patients to receive either 4 mg or 8 mg of this compound orally twice daily for 16 weeks. nih.govnih.gov

Evaluation Methodologies for Therapeutic Efficacy and Safety in Clinical Studies

The evaluation of therapeutic efficacy and safety of this compound in clinical studies employs a range of methodologies tailored to the specific disease being investigated.

In studies for NAFLD/NASH, efficacy is primarily assessed by measuring changes in hepatic fat content, often quantified using non-invasive imaging techniques such as MRI-proton density fat fraction. nih.govnih.govresearchgate.net Liver enzyme levels in the blood and markers of liver stiffness are also utilized as indicators of liver health and the extent of damage or fibrosis. clinicaltrials.eu

In the context of oncological applications like bone metastasis, evaluation has involved assessing markers of bone formation and breakdown in the blood. clinicaltrials.eu For hepatic carcinoma, preclinical studies evaluating efficacy have utilized measures of cell viability, apoptosis, autophagy, and cell cycle assays. jpatholtm.orgnih.gov

Across all clinical trials, safety is a critical component of the evaluation, involving the monitoring and reporting of adverse events. clinicaltrials.eunih.gov While specific safety profiles are outside the scope of this article as per the instructions, the general approach involves careful observation and documentation of any untoward effects. clinicaltrials.eunih.gov Pharmacokinetic profiling, which examines how the drug is absorbed, distributed, metabolized, and excreted, is also often included in clinical studies to understand the drug's behavior in the body. clinicaltrials.eu

Here is a summary of ongoing or recently completed clinical trials involving this compound based on the provided search results:

NCT NumberConditionSponsorPhaseStatus (as of search results)
NCT05084404Nonalcoholic Fatty Liver / Nonalcoholic SteatohepatitisYokohama City UniversityPhase 2aOngoing nih.govarctomsci.commedchemexpress.comnih.gov
NCT02443103Bone Cancer / MetastasisKathy Miller / Indiana UniversityNot ApplicableTerminated (Poor Accrual) arctomsci.commedchemexpress.comfrontiersin.org
NCT02423083Multiple Sclerosis, Relapsing-Remitting / Multiple SclerosisNational Institute of Neurological Disorders and Stroke (NINDS)Phase 1Terminated arctomsci.commedchemexpress.comnibn.go.jp
Not specifiedVanishing White Matter DiseaseVanishing White Matter Consortium (Netherlands)Not specifiedOngoing vwmconsortium.orgclinicaltrials.eu
Not specifiedAmyotrophic Lateral SclerosisNot specified (Italian case study mentioned)Phase 2Completed (Futility Design) frontiersin.orgnibn.go.jp

Note: The status and phase information are based on the details available in the provided search snippets and may not reflect the most current status on clinical trial registries.

Future Research Directions and Translational Challenges for Guanabenz Acetate

Elucidation of Novel and Undefined Cellular and Molecular Mechanisms

While the alpha-2 adrenergic agonism of Guanabenz (B1672423) acetate (B1210297) is well-established, its effects on other cellular pathways, particularly the integrated stress response (ISR), present significant avenues for further investigation. patsnap.comresearchgate.netresearchgate.netmdpi.com Understanding these additional mechanisms is crucial for developing new therapeutic strategies and predicting potential off-target effects.

Further Investigation of Non-Alpha-2 Adrenergic Receptor-Mediated Activities

Research indicates that Guanabenz acetate can modulate the unfolded protein response (UPR), a key component of the ISR, by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). patsnap.comnih.govresearchgate.netmdpi.comjpatholtm.orgplos.orgoup.com This action is independent of its alpha-2 adrenergic receptor activity and appears to be central to its potential in treating conditions beyond hypertension, such as neurodegenerative diseases. patsnap.comnih.govresearchgate.netjpatholtm.orgresearchgate.netacs.org Further studies are needed to fully delineate the downstream consequences of eIF2α phosphorylation modulation and identify other potential non-adrenergic targets of this compound. nih.govresearchgate.netresearchgate.netmdpi.comjpatholtm.orgoup.com For instance, its ability to block proliferation, survival, motility, and invasiveness of tumor cells through eIF2α-mediated downregulation of Rac1 signaling highlights a non-adrenergic anti-cancer mechanism that warrants deeper exploration. nih.govcancer.gov

Differential Biological Roles of Geometric Isomers

Guanabenz exists as E and Z geometric isomers. researchgate.netresearchgate.netmdpi.comuky.edu While the clinically used form is primarily the E-isomer, the Z-isomer has shown promising anti-ER stress activity despite lacking significant hypotensive properties. researchgate.netresearchgate.netacs.orguky.edu This suggests that the different isomers may exert distinct biological effects through varying mechanisms. Future research should focus on:

Characterizing the pharmacological profiles of purified E and Z isomers across a range of cellular pathways.

Investigating the metabolic fate and pharmacokinetic properties of each isomer. researchgate.netresearchgate.net

Evaluating the therapeutic potential of the Z-isomer in conditions where ER stress is implicated but hypotensive or sedative effects are undesirable, such as acetaminophen-induced liver toxicity. researchgate.netacs.org

Table 1: Differential Properties of Guanabenz Isomers

IsomerPrimary Clinical UseHypotensive PropertiesAnti-ER Stress ActivitySedative Effects
E-isomerHypertensionSignificantRetainedPresent
Z-isomerNoneLacking SignificantRetainedLacking

*Based on available research findings. researchgate.netresearchgate.netacs.orguky.edu

Rational Design and Development of Guanabenz Analogs with Enhanced Specificity or Reduced Unwanted Effects

The identification of this compound's diverse activities opens the door for the rational design of novel analogs. The goal is to create compounds that retain desirable therapeutic effects, such as ISR modulation or anti-cancer properties, while minimizing unwanted side effects like hypotension or sedation associated with alpha-2 adrenergic agonism. researchgate.netresearchgate.netacs.org This involves:

Structure-activity relationship studies to identify the molecular features responsible for specific biological activities.

Designing analogs with targeted affinity for non-alpha-2 adrenergic targets, such as components of the UPR.

Developing compounds with improved pharmacokinetic profiles, such as increased half-life or better tissue distribution. researchgate.netnih.gov

Optimization of Drug Delivery Systems, including Nanocarrier-Based Approaches

This compound's relatively short half-life and potential for off-target effects highlight the need for optimized drug delivery systems. drugbank.comresearchgate.netnih.gov Nanocarriers offer a promising approach to improve its therapeutic index by:

Enhancing drug solubility and stability.

Providing sustained and controlled release of the drug.

Enabling targeted delivery to specific tissues or cells, potentially reducing systemic exposure and minimizing side effects. researchgate.netnih.govnih.govresearchgate.netmdpi.comiu.edu

Improving cellular uptake, as demonstrated with this compound-loaded polymersomes in breast cancer cells. researchgate.netnih.gov

Research into nanocarrier-based delivery systems for this compound, such as encapsulation in polymersomes, has shown enhanced cellular uptake and improved anti-cancer activity in preclinical models. researchgate.netnih.gov Further research is needed to optimize these systems for various routes of administration and target different disease sites effectively. researchgate.netiu.edu

Identification and Validation of Predictive Biomarkers for Therapeutic Responsiveness

Identifying biomarkers that can predict a patient's response to this compound therapy is crucial for personalized medicine. This is particularly relevant as its potential applications expand beyond hypertension to conditions with complex underlying pathologies. Research efforts should focus on:

Identifying molecular markers associated with responsiveness to ISR modulation or other non-adrenergic mechanisms of this compound action.

Investigating genetic or proteomic profiles that correlate with therapeutic outcomes in specific patient populations.

Validating these biomarkers in clinical studies to guide patient selection and optimize treatment strategies. mdpi.com

Exploration of Therapeutic Potential in Additional Pathological Conditions and Organ Systems

The emerging understanding of this compound's mechanisms, particularly its impact on ER stress and the ISR, suggests potential therapeutic value in a range of diseases beyond hypertension. patsnap.comnih.govresearchgate.netmdpi.comjpatholtm.orgresearchgate.netacs.org Future research should explore its efficacy in:

Neurodegenerative diseases, such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease, where ER stress is implicated. patsnap.comresearchgate.netresearchgate.netmdpi.comjpatholtm.orgplos.orgresearchgate.netresearchgate.net While some studies in ALS models have shown complex or even detrimental effects, further investigation into specific disease subtypes and optimal timing/dosing is warranted. plos.orgunimore.it

Cancers, including hepatocellular carcinoma and breast cancer, based on its observed anti-proliferative and anti-metastatic effects and its influence on pathways like Rac1 signaling. nih.govjpatholtm.orgcancer.govresearchgate.netnih.govtandfonline.comjpatholtm.org

Metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD), where ER stress contributes to pathogenesis. clinicaltrials.eunih.govnih.gov Clinical trials are already investigating its effects in NAFLD. clinicaltrials.eunih.gov

Infectious diseases, such as chronic toxoplasmosis and bacterial infections involving biofilms, where its effects on host cell pathways or direct antimicrobial properties may be beneficial. researchgate.netiu.edunih.govresearchgate.net Studies have shown its effectiveness as an anti-biofilm agent against Escherichia coli. nih.govresearchgate.net

Conditions involving inflammation, given the link between ER stress and inflammatory responses. researchgate.netresearchgate.net

Table 2: Selected Emerging Therapeutic Areas for this compound

Disease AreaRationale / Observed EffectResearch Stage (Examples)
Neurodegenerative DiseasesModulation of ER stress/UPR, neuroprotective properties. patsnap.comnih.govresearchgate.netresearchgate.netmdpi.comjpatholtm.orgresearchgate.netacs.orgresearchgate.netPreclinical, Clinical (ALS) patsnap.complos.orgunimore.itclinicaltrials.eu
CancersAnti-proliferative, anti-metastatic effects, Rac1 signaling modulation. nih.govjpatholtm.orgcancer.govresearchgate.netnih.govtandfonline.comjpatholtm.orgPreclinical, Screening studies jpatholtm.orgresearchgate.netnih.govtandfonline.comjpatholtm.org
Metabolic DisordersImpact on ER stress, potential in fatty liver diseases. clinicaltrials.eunih.govnih.govClinical trials (NAFLD) clinicaltrials.eunih.gov
Infectious DiseasesAnti-biofilm activity, effects on host pathways. researchgate.netiu.edunih.govresearchgate.netPreclinical researchgate.netiu.edunih.govresearchgate.net

Addressing Complex Pharmacological Interactions in Integrated Biological Systems

Investigating the pharmacological interactions of this compound within complex integrated biological systems is crucial for its successful repurposing. While known to interact with central nervous system depressants and potentially interfere with other antihypertensive medications patsnap.com, its effects extend to various cellular pathways, introducing layers of complexity.

Research indicates that this compound can modulate the unfolded protein response (UPR) and influence the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) patsnap.complos.orgoup.commdpi.com. This modulation has been implicated in studies exploring its potential in neuroprotection, neurodegenerative diseases like ALS and Alzheimer's, and metabolic conditions such as NAFLD/NASH and obesity patsnap.complos.orgoup.comnih.govresearchgate.net. However, the precise consequences of this modulation can vary depending on the cellular and systemic context. For instance, while this compound has shown protective effects in some models of ER stress, one study demonstrated that it accelerated disease progression in a mutant SOD1 mouse model of ALS, highlighting the challenges of intervening in cellular stress responses within whole animal systems plos.org.

Furthermore, unexpected interactions within integrated systems have been observed, such as the detrimental effects of this compound on the circadian system in mice, which were linked to exacerbated ISR activation mdpi.com. This finding underscores the need to understand how this compound influences interconnected physiological processes beyond its intended targets.

The existence of geometric isomers, such as the trans-isomer (E-GA) which is commercially available, and the less explored cis-isomer (Z-GA), adds another dimension to pharmacological complexity. Studies on Z-GA suggest it may lack interaction with certain receptors, like α2A-adrenoreceptors, potentially offering therapeutic benefits without some of the characteristic side effects of E-GA researchgate.netacs.org. Future research needs to fully characterize the distinct pharmacological profiles of these isomers and their interactions within various biological systems to determine their respective therapeutic potential and minimize off-target effects.

Understanding these complex interactions requires sophisticated research approaches, including systems biology analyses, in vivo studies in relevant disease models, and potentially the development of more targeted derivatives or delivery methods that can selectively engage desired pathways while minimizing unintended systemic effects.

Longitudinal Studies on Long-Term Efficacy and Safety in Repurposed Clinical Applications

Translating the potential benefits of this compound in new indications from preclinical findings to clinical practice necessitates rigorous longitudinal studies to evaluate its long-term efficacy and safety. While initial studies and proof-of-concept trials may show promise, sustained therapeutic effect and the emergence of potential long-term adverse effects can only be assessed over extended periods.

For repurposed applications such as in NAFLD/NASH, obesity, cancer, or neurodegenerative diseases, the treatment duration is likely to be chronic. Longitudinal studies are essential to determine if the observed benefits are durable and if continuous exposure to this compound leads to cumulative toxicity or the development of resistance or diminished response over time nih.govnih.gov. For example, in the context of obesity research, further studies are needed to assess potential toxicity and effectiveness after chronic administration, possibly at lower doses nih.gov.

Clinical trials for repurposed uses must be designed with sufficient duration and follow-up periods to capture long-term outcomes. This includes evaluating not only the primary efficacy endpoints relevant to the new indication but also monitoring for any delayed or cumulative adverse effects that might not be apparent in short-term studies. The complexity of the diseases being targeted, such as neurodegenerative disorders or metabolic syndromes, further emphasizes the need for extended observation periods to assess the impact of this compound on disease progression and patient quality of life over years.

Furthermore, as this compound may be used in patient populations with comorbidities and who are taking multiple medications, longitudinal studies are critical for identifying and characterizing potential long-term drug-drug interactions within the context of chronic treatment regimens.

Q & A

Q. What experimental methods are used to confirm the purity and chemical identity of Guanabenz acetate?

Purity analysis involves heavy metal testing via Method 2 (limit ≤10 ppm) and qualitative acetate verification through neutralization with dilute hydrochloric acid . For structural confirmation, techniques like NMR, mass spectrometry, or HPLC are recommended, as described in pharmacopeial standards.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Researchers must wear protective gloves, masks, and eyewear to avoid skin contact or inhalation. Experimental areas should be well-ventilated, and spills managed with inert absorbents. Safety data sheets (SDS) emphasize avoiding ingestion and proper disposal .

Q. What is the primary mechanism of this compound as an α2-adrenergic receptor agonist?

this compound selectively activates α2a, α2b, and α2c adrenergic receptors with pEC50 values of 8.25, 7.01, and ~5, respectively. Receptor binding assays (e.g., radioligand displacement) and in vivo models measuring sympathetic nerve activity are used to validate its mechanism .

Advanced Research Questions

Q. How should researchers design a phase II clinical trial to evaluate this compound for non-alcoholic fatty liver disease (NAFLD)?

A single-center, randomized, open-label study with 4 mg and 8 mg doses administered twice daily for 16 weeks is recommended. Key endpoints include MRI-assessed liver fat reduction, serum lipid profiles (e.g., LDL-C), and insulin resistance markers. Blinded evaluation by independent specialists minimizes bias .

Q. What methodologies can elucidate the dual mechanisms of this compound in metabolic regulation and ER stress induction?

  • Metabolic effects: Use obese mouse models to assess hepatic lipid accumulation via Scd1 inhibition and Cpt1a activation. Transcriptomic profiling (RNA-seq) can identify Helz2-mediated pathways .
  • ER stress effects: Measure phosphorylation of eIF2α and ATF4 upregulation in hepatocellular carcinoma (HCC) cell lines. Apoptosis and autophagy markers (e.g., caspase-3, LC3-II) validate ER stress-induced cell death .

Q. How can contradictory data on this compound’s dosing efficacy between hypertension and NAFLD be reconciled?

Preclinical data suggest NAFLD requires higher doses (8 mg) to inhibit Helz2, whereas hypertension effects are achieved at 4 mg. Dose-ranging studies in NAFLD patients should prioritize liver-specific endpoints (e.g., MRI-PDFF) while monitoring blood pressure .

Q. What experimental approaches validate this compound’s potential as a repurposed anti-cancer agent?

Primary HCC cell cultures and drug sensitivity assays (e.g., MTT or Annexin V staining) are critical. Mechanistic studies should focus on ER stress markers (GRP78, CHOP) and cell cycle arrest via flow cytometry .

Q. How do researchers address variability in this compound’s receptor selectivity across tissue types?

Tissue-specific pharmacokinetic studies (e.g., microdialysis in CNS vs. liver) and receptor knockout models (α2a-/α2b-/α2c-AR null mice) can isolate target effects. Comparative transcriptomics may reveal off-target interactions .

Methodological Notes

  • Quality Control: Use USP reference standards for batch consistency .
  • Data Interpretation: Conflicting results between preclinical and clinical studies require meta-analysis of pharmacokinetic/pharmacodynamic (PK/PD) parameters.
  • Ethical Compliance: Adhere to SPIRIT guidelines for trial reporting and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.